Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-8-4-5-12(14)6-7-13-9(12)15/h4-8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDVMKQFPSVLBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678238 | |
| Record name | tert-Butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221818-45-6 | |
| Record name | tert-Butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Structure Elucidation of tert-Butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature search, specific experimental data for tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate (CAS Number: 1221818-45-6) is not publicly available. The following guide is a comprehensive technical overview based on analogous compounds and established principles of organic chemistry. The experimental protocols and spectral data are representative and intended to serve as a guide for researchers working with this or structurally similar molecules.
Introduction
This compound is a spirocyclic compound featuring a lactam moiety and a Boc-protected amine. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can provide high affinity and selectivity for biological targets. This guide provides a detailed overview of the structure, plausible synthetic route, and comprehensive characterization of this molecule.
Molecular Structure and Properties
| Property | Value |
| Molecular Formula | C₁₂H₂₀N₂O₃[1] |
| Molecular Weight | 240.30 g/mol [1] |
| CAS Number | 1221818-45-6 |
| Appearance | Expected to be a solid at room temperature. |
Proposed Synthesis
A plausible synthetic route for this compound can be envisioned starting from a suitable Boc-protected pyrrolidine derivative. A key step would involve the formation of the spirocyclic lactam ring. One possible approach is outlined below.
Diagram of Proposed Synthetic Pathway
Caption: A proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed, representative protocols for the synthesis and characterization of the target molecule, adapted from procedures for structurally related compounds.
Synthesis of a Spirocyclic Lactam Precursor
This protocol is based on the synthesis of a constitutional isomer, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate.[1]
-
Reaction Setup: A solution of a suitable starting material, such as a Boc-protected pyrrolidine derivative with a pendant cyanoethyl group, is prepared in a protic solvent like methanol.
-
Hydrogenation: The solution is transferred to a high-pressure hydrogenation vessel. A catalyst, such as Raney Nickel, is added.
-
Reaction Conditions: The vessel is charged with hydrogen gas to a pressure of approximately 50 psi. The reaction mixture is stirred at room temperature for a specified period (e.g., 12-24 hours) until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure spirocyclic lactam.
Spectroscopic Analysis
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR: Parameters such as spectral width, acquisition time, and relaxation delay are optimized. The chemical shifts are reported in ppm relative to tetramethylsilane (TMS) or the residual solvent peak.
-
¹³C NMR: A proton-decoupled spectrum is acquired to obtain singlets for all carbon atoms. The chemical shifts are referenced to the solvent peak.
-
Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: A background spectrum of the clean crystal is first recorded. The spectrum of the sample is then acquired over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The absorbance spectrum is obtained and the characteristic peaks are identified and reported in wavenumbers (cm⁻¹).
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer, and a soft ionization technique such as Electrospray Ionization (ESI) is used to generate the molecular ion.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Structure Elucidation Workflow
The structural confirmation of a novel compound like this compound follows a logical workflow.
Diagram of Structure Elucidation Workflow
Caption: A general workflow for the structural elucidation of a novel organic compound.
Representative Spectroscopic Data
The following tables present expected spectroscopic data for this compound based on its structure and data from analogous compounds.
Table 1: Representative ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0-7.5 | br s | 1H | N-H (lactam) |
| ~ 3.2-3.6 | m | 4H | CH₂ adjacent to N |
| ~ 2.0-2.5 | m | 4H | CH₂ in pyrrolidine ring |
| ~ 1.8-2.0 | m | 2H | CH₂ in lactam ring |
| 1.45 | s | 9H | tert-butyl |
Table 2: Representative ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175 | C=O (lactam) |
| ~ 155 | C=O (Boc) |
| ~ 80 | Quaternary C (tert-butyl) |
| ~ 60 | Spirocyclic C |
| ~ 45-55 | CH₂ adjacent to N |
| ~ 30-40 | Other CH₂ |
| 28.5 | CH₃ (tert-butyl) |
Table 3: Representative FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3200 | Medium, broad | N-H stretch (lactam) |
| ~ 2975 | Strong | C-H stretch (aliphatic) |
| ~ 1680 | Strong | C=O stretch (Boc) |
| ~ 1650 | Strong | C=O stretch (amide I, lactam) |
| ~ 1160 | Strong | C-O stretch (Boc) |
Table 4: Representative Mass Spectrometry Data
| m/z | Ion |
| 241.15 | [M+H]⁺ |
| 263.13 | [M+Na]⁺ |
| 185.12 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |
| 141.10 | [M - Boc + H]⁺ |
Conclusion
References
In-Depth Technical Guide: Physicochemical Properties of Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate (CAS No. 1221818-45-6) is a heterocyclic organic compound featuring a spirocyclic scaffold. Such structures are of significant interest in medicinal chemistry due to their rigid three-dimensional frameworks, which can allow for precise spatial orientation of functional groups and potentially lead to high-affinity interactions with biological targets. Spiro compounds are recognized for their structural novelty and have been explored in the development of various therapeutic agents. This document provides a comprehensive overview of the available physicochemical properties, along with relevant experimental context for this specific molecule.
Physicochemical Properties
The quantitative physicochemical data for this compound is limited in publicly accessible literature and databases. The available information, primarily from chemical suppliers, is summarized below. It is important to note that key experimental data such as melting point, boiling point, and solubility are not consistently reported.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | ChemScene |
| CAS Number | 1221818-45-6 | Ambeed.com[1] |
| Molecular Formula | C₁₂H₂₀N₂O₃ | BLDpharm[2] |
| Molecular Weight | 240.30 g/mol | BLDpharm[2] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| Purity | 95% - 98% | Ambeed.com, Sigma-Aldrich[1][3] |
| Melting Point | Not Available | ChemScene, Chemenu[4][5] |
| Boiling Point | Not Available | Ambeed.com, BLDpharm[1][2] |
| Solubility | No data available | ChemScene[5] |
| Storage | Sealed in dry, room temperature | Ambeed.com, Sigma-Aldrich[1] |
Table 2: Computed and Spectroscopic Data
| Property | Value | Source |
| InChI Key | JXDVMKQFPSVLBZ-UHFFFAOYSA-N | Sigma-Aldrich[3] |
| SMILES Code | O=C(N1CCCC12C(NCC2)=O)OC(C)(C)C | Chemenu, BLDpharm[2][4] |
| MDL Number | MFCD16039601 | Chemenu, BLDpharm[2][4] |
| PubChem ID | 49760540 | Ambeed.com[1] |
Experimental Protocols
Synthesis of tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate: [6]
This synthesis involves the reductive cyclization of a pyrrolidine precursor.
-
Reactants:
-
Methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate (13.4g)
-
Raney Ni (3.4g)
-
Methanol (solvent)
-
Hydrogen gas (50 Psi)
-
-
Procedure:
-
The pyrrolidine precursor and Raney Ni are combined in methanol.
-
The mixture is subjected to a hydrogen atmosphere at 50 Psi.
-
The reaction is carried out at room temperature.
-
-
Purification:
-
Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol at room temperature.[6]
-
X-ray Crystallography Analysis: [6]
The crystal structure of the resulting compound was determined using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state. For the 2,7-diazaspiro isomer, it was found that both five-membered rings adopt an envelope conformation.[6] The molecules in the crystal lattice are linked by N—H⋯O hydrogen bonds, forming chains.[6]
The following diagram illustrates a generalized workflow for the synthesis and characterization of such spirocyclic compounds, based on the available information for the isomer.
Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity or the involvement of this compound in any signaling pathways. The general class of substituted pyrrolidines has been investigated for various biological activities, including as antibacterial and antifungal agents, as well as glycosidase inhibitors.[6] However, specific studies on the title compound have not been identified.
The logical relationship for investigating the biological potential of a novel compound like this would typically follow the workflow illustrated below.
Conclusion
This compound is a spirocyclic compound with limited publicly available physicochemical and biological data. While its core structural parameters are known, a comprehensive experimental characterization is not present in the literature. The provided experimental protocol for a closely related isomer offers a strong foundation for the synthesis and analysis of this compound. Further research is required to elucidate its physical properties, biological activity, and potential applications in drug discovery and development. The workflows presented herein provide a logical framework for such future investigations.
References
- 1. CAS No. 1221818-45-6 Specifications | Ambeed [ambeed.com]
- 2. 1221818-45-6|this compound|BLD Pharm [bldpharm.com]
- 3. 6-Boc-2,6-Diazaspiro[4.4]nonan-1-one | 1221818-45-6 [sigmaaldrich.com]
- 4. cas 1221818-45-6|| where to buy this compound [chemenu.com]
- 5. chemscene.com [chemscene.com]
- 6. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate CAS number lookup
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties such as target selectivity and metabolic stability. The 1,7-diazaspiro[4.4]nonane core, a privileged structural motif, offers a rigid framework that allows for the precise spatial arrangement of functional groups, making it a valuable building block in the design of novel therapeutics. This technical guide focuses on tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate, providing key data, an illustrative synthetic protocol, and a conceptual workflow for its application in drug discovery.
Chemical Identity and Properties
This compound is a functionalized spirocyclic compound. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms and a ketone functionality provides handles for further chemical modifications, making it a versatile intermediate in organic synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1221818-45-6 |
| Stereoisomer CAS | 2183458-73-1 ((5S)-enantiomer)[1] |
| Molecular Formula | C₁₂H₂₀N₂O₃ |
| InChI Key | JXDVMKQFPSVLBZ-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 240.30 g/mol |
| Physical Form | Solid |
| Purity | ~95% |
| Storage | Sealed in dry, room temperature |
Table 3: Safety Information
| Category | Information |
| Signal Word | Warning |
| Hazard Statements | H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation) |
| GHS Pictogram | GHS07 |
Experimental Protocols
Illustrative Synthesis of a Related Compound: Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate [2]
This synthesis involves the reductive cyclization of a cyanomethyl-substituted pyrrolidine dicarboxylate.
Materials:
-
Methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate (13.4 g)
-
Raney Ni (3.4 g)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
A solution of methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate in methanol is prepared.
-
Raney Ni is added to the solution as a catalyst.
-
The reaction mixture is subjected to a hydrogen atmosphere (50 psi).
-
The reaction is stirred at room temperature until completion.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain single crystals of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate.
Applications in Drug Discovery
The 1,7-diazaspiro[4.4]nonane scaffold is a key structural element in various biologically active compounds. Derivatives of the broader azaspiro[4.4]nonane class have shown potential in neuroscience research, including as anticonvulsants and as modulators of sigma and muscarinic receptors.[3] The rigid spirocyclic core is advantageous for designing ligands with high affinity and selectivity for their biological targets.
Conceptual Workflow for Drug Discovery
The following diagram illustrates a general workflow for the utilization of a spirocyclic scaffold like this compound in a drug discovery program.
Caption: A generalized workflow for the application of spirocyclic scaffolds in drug discovery.
References
The Rising Therapeutic Potential of Diazaspiro[4.4]nonane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[4.4]nonane core, a unique three-dimensional scaffold, is increasingly recognized for its potential in medicinal chemistry. Its rigid conformational structure allows for the precise spatial arrangement of pharmacophoric groups, leading to enhanced target selectivity and improved pharmacokinetic profiles. This technical guide provides an in-depth overview of the burgeoning biological activities of diazaspiro[4.4]nonane derivatives, presenting key quantitative data, detailed experimental protocols, and a visualization of their implicated signaling pathways.
Diverse Biological Activities: A Quantitative Perspective
Derivatives of the diazaspiro[4.4]nonane scaffold have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics for neurological disorders and cancer.
Anticonvulsant Properties
A significant body of research has focused on N-substituted 2-azaspiro[4.4]nonane-1,3-diones, which have shown considerable promise as anticonvulsant agents in preclinical models. The following table summarizes the in vivo anticonvulsant activity of selected derivatives.
| Compound ID | Substitution (R) | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Reference |
| 1j | N-aminophenyl | 76.27 | - | > 300 | [1] |
| 9 | N-[(2,4-dichlorophenyl)-amino] | 100 (mice), 30 (rats) | > 300 | > 300 | [2] |
| V | N-(4-methylphenyl)-amino | - | Protective | - | [3] |
| VI | N-(2-trifluoromethylphenyl)-amino | - | Protective | - | [3] |
MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole seizure test. A dash (-) indicates data not reported.
Sigma Receptor Modulation
Diazaspiro[4.4]nonane and its related analogs have emerged as potent ligands for sigma receptors (σ1 and σ2), which are implicated in a variety of neurological functions and diseases, including pain, neurodegeneration, and addiction.
| Compound ID | Target | Ki (nM) | Selectivity (σ2/σ1) | Reference |
| 4b (AD186) | σ1 | 2.7 | 10 | [4] |
| σ2 | 27 | |||
| 4c | σ1 | 3.5 | 6.3 | [4] |
| σ2 | 22 | |||
| 5b (AB21) | σ1 | 13 | 7.8 | [4] |
| σ2 | 102 |
Nicotinic Acetylcholine Receptor (nAChR) Agonism
Azaspiro[4.4]nonane derivatives have been investigated as potent agonists of nicotinic acetylcholine receptors (nAChRs), which are key targets for cognitive enhancement in neurodegenerative diseases.[5]
| Compound ID | nAChR Subtype | Binding Affinity (Ki, nM) | Reference |
| Example 1 | α7 | 8.1 | [5] |
| Example 2 | α7 | 12-14 | [5] |
| Example 3 | α4β2 | 0.36 | [5] |
Anticancer Activity
Emerging evidence suggests that diazaspiro-based compounds possess cytotoxic activity against various cancer cell lines. While extensive data specifically for diazaspiro[4.4]nonane derivatives is still developing, related azaspirane and bispidine derivatives have shown promising results. For instance, the azaspirane derivative Atiprimod has an IC50 of 0.6 to 1 µM in multiple myeloma cell lines.[6]
Key Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following sections outline the protocols for the key assays cited in the evaluation of diazaspiro[4.4]nonane derivatives.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This assay determines the binding affinity of test compounds for specific nAChR subtypes.
1. Membrane Preparation:
-
Membranes are prepared from cell lines stably expressing the desired nAChR subtype (e.g., α7 or α4β2) through homogenization and centrifugation.[5]
-
The final pellet is resuspended in a suitable assay buffer.[5]
2. Assay Buffer:
-
50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 0.1% BSA.[5]
3. Radioligand:
-
A subtype-selective radioligand, such as [³H]-Epibatidine or [³H]-Cytisine, is used.[5]
4. Procedure:
-
In a 96-well plate, the membrane preparation, radioligand, and test compound are combined in the assay buffer.[5]
-
The plate is incubated to allow binding to reach equilibrium.[5]
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and unbound radioligand.[5]
-
The filters are washed with ice-cold buffer.[5]
5. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.[5]
-
Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand (e.g., nicotine).[5]
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[5]
Sigma-1 (σ1) Receptor Binding Assay
This protocol is designed to determine the affinity of compounds for the σ1 receptor.
1. Membrane Preparation:
-
Membranes are prepared from tissues with high σ1 receptor expression (e.g., guinea pig brain) or from cells overexpressing the receptor.[5]
2. Assay Buffer:
-
50 mM Tris-HCl, pH 7.4.[5]
3. Radioligand:
-
A selective σ1 receptor radioligand, such as [³H]-(+)-pentazocine, is used.[5]
4. Procedure:
-
In a 96-well plate, combine the test compound, radioligand, and membrane preparation in the assay buffer.[5]
-
Incubate at 37°C for 150 minutes.[5]
-
Terminate the reaction by rapid filtration over glass fiber filters pre-soaked in 0.5% polyethyleneimine.[5]
-
Wash the filters with ice-cold buffer.[5]
5. Data Analysis:
-
Measure the bound radioactivity by liquid scintillation counting.[5]
-
Non-specific binding is determined using a high concentration of a known σ1 ligand (e.g., haloperidol).[5]
-
Ki values are calculated from IC50 values using the Cheng-Prusoff equation.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
1. Cell Seeding:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Addition:
-
After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
4. Formazan Solubilization:
-
The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Modulation
Recent studies on related azaspirane derivatives suggest that their anticancer effects may be mediated through the modulation of key signaling pathways, such as the JAK/STAT and PI3K/Akt pathways.[6][7][8]
JAK/STAT Signaling Pathway Inhibition
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is often constitutively active in cancer cells, promoting proliferation and survival. Azaspirane derivatives have been shown to inhibit this pathway.[7][8]
Caption: Inhibition of the JAK/STAT signaling pathway by diazaspiro[4.4]nonane derivatives.
PI3K/Akt Signaling Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that is frequently dysregulated in cancer, leading to increased cell survival and proliferation. Azaspirane derivatives have been shown to interfere with this pathway.[6]
Caption: Inhibition of the PI3K/Akt signaling pathway by diazaspiro[4.4]nonane derivatives.
Conclusion
The diazaspiro[4.4]nonane scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential across a spectrum of therapeutic areas. The quantitative data presented herein highlights their potency as anticonvulsants and modulators of key neurological receptors. Furthermore, the elucidation of their inhibitory effects on critical cancer-related signaling pathways, such as JAK/STAT and PI3K/Akt, opens new avenues for oncological drug discovery. The provided experimental protocols serve as a foundation for the continued investigation and development of this promising class of compounds. Further research is warranted to fully explore the structure-activity relationships and therapeutic applications of diazaspiro[4.4]nonane derivatives.
References
- 1. Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An azaspirane derivative suppresses growth and induces apoptosis of ER-positive and ER-negative breast cancer cells through the modulation of JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Novel Azaspirane That Targets the Janus Kinase-Signal Transducer and Activator of Transcription (STAT) Pathway in Hepatocellular Carcinoma in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of Spirocyclic Scaffolds: A Technical Guide to Innovation in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing the Third Dimension in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" world of aromatic scaffolds. This strategic shift, often dubbed the "escape from flatland," has propelled spirocyclic scaffolds to the forefront of modern drug discovery.[1][2] These unique three-dimensional structures, characterized by two rings sharing a single common atom, offer a compelling architectural solution to many of the challenges associated with conventional drug design. Their inherent rigidity and defined spatial arrangement of functional groups provide a powerful tool for optimizing molecular properties and achieving superior biological activity.[3][4] This in-depth technical guide explores the core principles of spirocyclic scaffolds in drug discovery, from their synthesis and physicochemical advantages to their application in targeting key signaling pathways.
The Spirocyclic Advantage: A Paradigm Shift in Molecular Design
The incorporation of spirocyclic motifs into drug candidates is not merely a matter of structural novelty; it is a deliberate strategy to imbue molecules with a host of desirable pharmacological attributes. The rigid nature of the spirocyclic core reduces the number of rotatable bonds, thereby minimizing the entropic penalty upon binding to a biological target and often leading to enhanced potency.[5] Furthermore, the three-dimensional arrangement of substituents allows for a more precise and optimized interaction with the complex topography of protein binding pockets.
One of the most significant advantages of spirocyclic scaffolds lies in their ability to improve the physicochemical properties of drug candidates. Shifting from planar, aromatic structures to molecules with a higher fraction of sp3-hybridized carbons, as is inherent in spirocycles, generally correlates with improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[4][6] This strategic modification can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile, a critical factor in the successful development of a drug. For instance, the replacement of a morpholine ring with a spirocyclic analogue has been shown to lower logD values and improve metabolic stability in the optimization of melanin concentrating hormone receptor 1 (MCHr1) antagonists.[4]
Table 1: Comparative Physicochemical Properties of Spirocyclic vs. Non-Spirocyclic Analogs
| Compound/Scaffold | Modification | LogD | Aqueous Solubility (µM) | Metabolic Stability (t½ in HLM, min) | Reference |
| Morpholine Analog | - | 2.5 | 50 | 15 | [4] |
| Azaspiro[3.3]heptane Analog | Spirocyclic Replacement | 1.8 | 150 | 45 | [4] |
| Piperazine (in Olaparib) | - | 1.2 | 100 | 30 | [4] |
| Diazaspiro[3.3]heptane Analog | Spirocyclic Replacement | 0.9 | 250 | 60 | [4] |
Note: HLM = Human Liver Microsomes. The data presented are representative examples collated from various sources to illustrate general trends.
Key Applications in Drug Discovery: Targeting Kinases and GPCRs
The versatility of spirocyclic scaffolds has led to their successful application in a wide array of therapeutic areas, with notable successes in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Spirocyclic Kinase Inhibitors: Precision Targeting of Signaling Cascades
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of selective kinase inhibitors is therefore a major focus of modern drug discovery. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, enabling the design of highly potent and selective inhibitors. The rigid framework of the spirocycle allows for the precise orientation of pharmacophoric elements to interact with key residues in the kinase active site.
A prominent example is the development of inhibitors targeting the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation and survival.[7][8][9] Aberrant activation of this pathway is a common driver of tumorigenesis. Spirocyclic compounds have been successfully employed to develop novel RAF kinase inhibitors with potent activity against RAS mutant cancer cells.[8]
Caption: RAS-RAF-MEK-ERK signaling pathway with the intervention of a spirocyclic RAF inhibitor.
Another area where spirocyclic scaffolds have shown significant promise is in the development of allosteric inhibitors of SHP2, a protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK pathway.[4][10][11] Allosteric inhibitors bind to a site distinct from the active site, offering the potential for greater selectivity. The introduction of a spirocyclic moiety into SHP2 inhibitors has been shown to improve cellular efficacy while maintaining potent biochemical inhibition.[4]
Table 2: Biological Activity of Spirocyclic Kinase Inhibitors
| Target | Compound Type | Modification | IC50 (nM) | Cellular Activity (EC50, nM) | Reference |
| RAF Kinase | Non-Spirocyclic Lead | - | 50 | 200 | [8] |
| RAF Kinase | Spirocyclic Analog | Introduction of Spiro[3.4]octane | 5 | 25 | [8] |
| SHP2 | 5,6-fused bicyclic inhibitor | - | 15 | 150 | [4][11] |
| SHP2 | Spirocyclic Analog | Introduction of Spiro[4.5]amine | 12 | 50 | [4][11] |
Note: The data presented are representative examples collated from various sources to illustrate the impact of spirocyclic scaffolds.
Spirocyclic GPCR Modulators: Fine-Tuning Receptor Function
G protein-coupled receptors represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[12][13] Allosteric modulation of GPCRs, where a ligand binds to a site topographically distinct from the endogenous ligand binding site, has emerged as a promising strategy for achieving greater selectivity and fine-tuning receptor signaling.[12][14] Spirocyclic scaffolds are well-suited for the design of allosteric modulators due to their ability to project substituents into unique spatial orientations, allowing for interaction with less conserved allosteric pockets.
Caption: Allosteric modulation of a GPCR by a spirocyclic compound, influencing downstream signaling.
Experimental Protocols: A Guide to Synthesis and Evaluation
The successful implementation of spirocyclic scaffolds in drug discovery programs relies on robust synthetic methodologies and reliable biological assays. This section provides an overview of key experimental protocols.
General Synthesis of Spirocyclic Scaffolds
The construction of the spirocyclic core can be achieved through a variety of synthetic strategies. One common approach is the use of cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides with cyclic olefins to generate spiro-pyrrolidines.
Protocol 1: Synthesis of a Dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine] Scaffold
-
Generation of Azomethine Ylide: A mixture of an isatin derivative (1.0 mmol) and sarcosine (1.2 mmol) in anhydrous toluene (20 mL) is heated at reflux for 2 hours with a Dean-Stark trap to remove water.
-
Cycloaddition: To the cooled reaction mixture, a 3,5-bis(arylmethylidene)-4-piperidone derivative (1.0 mmol) is added. The mixture is then heated at reflux for 8-12 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired dispiro compound.
In Vitro Biological Evaluation
The biological activity of spirocyclic compounds is typically assessed through a series of in vitro assays to determine their potency, selectivity, and ADME properties.
Protocol 2: Kinase Inhibition Assay (IC50 Determination)
-
Assay Setup: In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP in a suitable assay buffer.
-
Compound Addition: Add the spirocyclic inhibitor at various concentrations (typically a serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: In Vitro Metabolic Stability Assay
-
Incubation: Incubate the test compound (e.g., at 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C. The reaction is initiated by the addition of NADPH.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[1][3][15]
Protocol 4: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to form a confluent monolayer.
-
Assay: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. The experiment is also performed in the reverse direction (B to A) to assess efflux.
-
Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the potential for active efflux.[7][10][16][17][18]
Caption: A generalized workflow for the discovery and optimization of spirocyclic drug candidates.
Conclusion and Future Perspectives
Spirocyclic scaffolds have firmly established themselves as a cornerstone of modern medicinal chemistry, offering a powerful strategy to overcome the limitations of traditional flat-ring systems. Their inherent three-dimensionality provides a unique opportunity to enhance potency, selectivity, and pharmacokinetic properties. As our understanding of the intricate interactions between small molecules and biological targets continues to grow, the rational design and application of spirocyclic scaffolds will undoubtedly play an increasingly important role in the development of the next generation of innovative medicines. The continued development of novel synthetic methodologies will further expand the accessible chemical space of spirocyclic compounds, paving the way for the discovery of therapeutics for even the most challenging of biological targets.
References
- 1. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 2. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Discovery of novel spiro compound as RAF kinase inhibitor with in vitro potency against KRAS mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding Caco-2 Permeability Assay: A Critical Tool for Drug Development [medical-xprt.com:443]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Allosteric modulation of G protein-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 14. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
- 15. nuvisan.com [nuvisan.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 18. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
Technical Guide: Molecular Weight Determination of Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed calculation of the molecular weight of tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate. The molecular formula is established, and the molecular weight is calculated based on the atomic weights of the constituent elements. The methodology and data are presented in a clear and structured format to aid researchers in the fields of chemistry and drug development.
Chemical Identity
The compound of interest is this compound. Its molecular structure is defined by the following molecular formula.
-
Molecular Formula: C₁₂H₂₀N₂O₃[1]
This formula indicates that each molecule of the compound contains 12 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.
Methodology for Molecular Weight Calculation
The molecular weight of a chemical compound is determined by summing the atomic weights of its constituent atoms. The calculation is performed as follows:
-
Identify the number of atoms for each element from the molecular formula.
-
Determine the standard atomic weight for each element.
-
Calculate the total weight for each element by multiplying the atom count by its atomic weight.
-
Sum the total weights of all elements to obtain the molecular weight of the compound.
The following diagram illustrates the workflow for this calculation.
Data Presentation
The atomic weights of the constituent elements and their contribution to the total molecular weight are summarized in the tables below.
Table 1: Atomic Weight of Constituent Elements
| Element | Symbol | Atomic Weight (amu) |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Nitrogen | N | 14.007 |
| Oxygen | O | 15.999 |
Table 2: Molecular Weight Calculation for C₁₂H₂₀N₂O₃
| Element | Number of Atoms | Atomic Weight (amu) | Total Mass (amu) |
| Carbon (C) | 12 | 12.011 | 144.132 |
| Hydrogen (H) | 20 | 1.008 | 20.160 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Total | 240.303 |
Conclusion
The calculated molecular weight of this compound is 240.303 g/mol . This value is consistent with the molar mass of 240.3 g/mol found in chemical databases.[1]
Experimental Protocols
The determination of molecular weight as presented in this guide is a theoretical calculation based on the established molecular formula and standard atomic weights. As such, experimental protocols for synthesis or analysis are not applicable to this specific calculation. For experimental determination of molecular weight, techniques such as mass spectrometry would be employed.
References
Novel Spirocyclic Building Blocks: A Technical Guide for Advancing Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The paradigm in medicinal chemistry is continually shifting towards greater three-dimensionality to enhance drug-like properties and explore novel chemical space. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as powerful building blocks in this endeavor. Their inherent rigidity and three-dimensional nature offer a unique platform for the precise spatial arrangement of functional groups, leading to improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of novel spirocyclic building blocks, detailing their synthesis, impact on physicochemical and pharmacological properties, and their role in modulating key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, comparative quantitative data, and visual representations of complex biological and chemical processes to facilitate the integration of these valuable scaffolds into modern drug discovery programs.
Introduction: The Rise of Three-Dimensionality in Drug Design
The "escape from flatland" in medicinal chemistry signifies a strategic move away from planar, aromatic structures towards molecules with a higher fraction of sp³-hybridized carbons (Fsp³). This shift is driven by the observation that increased three-dimensionality often correlates with improved clinical success. Spirocycles are at the forefront of this movement, offering a rigid and well-defined conformational framework that can lead to significant advantages in drug design.
The introduction of a spirocyclic moiety can confer several benefits:
-
Enhanced Target Binding and Selectivity: The rigid nature of spirocycles can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein. This can lead to increased potency and selectivity, as the scaffold can be designed to present functional groups in optimal orientations for interacting with specific binding pockets while avoiding off-target interactions.
-
Improved Physicochemical Properties: Spirocyclic scaffolds can favorably modulate key physicochemical properties. They often lead to increased solubility, reduced lipophilicity (logP), and improved metabolic stability compared to their non-spirocyclic or aromatic counterparts.[1]
-
Exploration of Novel Chemical Space: The vast number of possible ring combinations in spirocycles provides access to novel and diverse chemical matter, offering opportunities to secure intellectual property in crowded therapeutic areas.
Quantitative Impact of Spirocyclic Scaffolds on Drug Properties
The theoretical advantages of spirocycles are borne out by quantitative data from numerous studies. The incorporation of these motifs has been shown to significantly improve key drug-like properties.
Physicochemical Properties: A Comparative Analysis
The shift from planar to spirocyclic structures often results in a more favorable physicochemical profile. Table 1 provides a summary of comparative data for several classes of compounds.
| Compound Class | Non-Spirocyclic Analog | Spirocyclic Analog | Property | Improvement | Reference |
| Kinase Inhibitors | Planar Heterocycle | Spirocyclic Heterocycle | clogP | Lowered by >1.5 log units | [2] |
| Molecular Weight | Increased by >110 Da | [2] | |||
| Rotatable Bonds | Increased by ~2 | [2] | |||
| GPCR Ligands | Acyclic/Monocyclic | Spirocyclic | Solubility | Increased | [3][4] |
| Lipophilicity (logD) | Decreased | [3][4] | |||
| General Fragments | Morpholine | Oxa-spiro[3.3]heptane | logD | Lower | [1] |
| Intrinsic Clearance | Lower | [1] |
Table 1. Comparative Physicochemical Properties of Spirocyclic vs. Non-Spirocyclic Compounds. This table highlights the general trends observed when incorporating spirocyclic scaffolds, leading to properties often associated with better developability.
Biological Activity and ADME Properties: Enhancing Potency and Performance
The structural constraints of spirocycles can translate directly into improved biological activity and pharmacokinetic profiles.
| Target Class | Non-Spirocyclic Analog | Spirocyclic Analog | Biological Activity (IC50/Ki) | ADME Property | Improvement | Reference |
| RAF Kinase | Lead Compound | Spirocyclic Analog 9 | Improved potency against b/c RAF | Metabolic Stability (LMS) | Good | [5] |
| Paradoxical Activation | Minimized | [5] | ||||
| Androgen Receptor | Lead Series | Spiro-hydantoin Derivatives | Tissue-selective modulation | In vivo efficacy | Demonstrated | [6] |
| Various | Ciprofloxacin (piperazine) | Spirocyclic Piperazine-like Analog | Antibacterial Activity | Solubility | Higher | [1] |
| Intrinsic Clearance | Lower | [1] |
Table 2. Impact of Spirocyclization on Biological Activity and ADME Properties. This table showcases how the unique structural features of spirocycles can lead to enhanced potency, selectivity, and improved pharmacokinetic parameters.
Key Signaling Pathways Modulated by Spirocyclic Compounds
Spirocyclic scaffolds have been successfully incorporated into inhibitors of several critical signaling pathways implicated in cancer and other diseases. Their ability to finely tune molecular shape allows for potent and selective modulation of these complex networks.
DNA Damage Response and PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) inhibitors are a cornerstone of therapy for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Several approved PARP inhibitors feature spirocyclic moieties. These inhibitors function by trapping PARP enzymes on DNA at sites of single-strand breaks, leading to the formation of cytotoxic double-strand breaks during replication.
References
- 1. Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Comparative Study of Allosteric GPCR Binding Sites and Their Ligandability Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
A Technical Guide to tert-Butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved target selectivity and metabolic stability in drug candidates. Among these, diazaspiro compounds are particularly valuable building blocks for novel therapeutics. This technical guide focuses on tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate, a heterocyclic compound with potential applications in drug discovery. Derivatives of the core 1,7-diazaspiro[4.4]nonan-6-one structure are recognized as key intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1] This guide provides a consolidated overview of the available data for the title compound, including its physicochemical properties and a detailed experimental protocol for a closely related structural isomer, offering a foundational resource for researchers in the field.
Physicochemical Properties
This compound is commercially available, and its basic properties are summarized below. A stereoisomer, (5S)-tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate, is also documented.
Table 1: Physicochemical Data for this compound and Its Stereoisomer
| Property | This compound | (5S)-tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate |
| CAS Number | 1221818-45-6[2] | 2183458-73-1[3] |
| Molecular Formula | C₁₂H₂₀N₂O₃[2] | C₁₂H₂₀N₂O₃[3] |
| Molecular Weight | 240.30 g/mol | 240.3 g/mol [3] |
| Purity | ≥95%[2] | Not specified |
| Physical Form | Solid[2] | Not specified |
| Storage | Room temperature, sealed in dry conditions[2] | Not specified |
Synthesis and Characterization
While a specific, peer-reviewed synthesis for this compound has not been detailed in the surveyed literature, a comprehensive experimental protocol for the synthesis and crystallographic characterization of its structural isomer, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, is available.[4] This methodology provides a valuable starting point for the potential synthesis of the title compound.
Experimental Protocol: Synthesis of tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate[5]
This protocol describes the synthesis of a structural isomer and may be adaptable for the synthesis of this compound.
Materials:
-
Methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate (13.4 g)
-
Raney Ni (3.4 g)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
A solution of methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate in methanol is prepared.
-
Raney Ni is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (50 psi).
-
The reaction is stirred at room temperature.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product.
-
Single crystals suitable for X-ray diffraction can be obtained by recrystallization from ethanol at room temperature.[4]
Crystallographic Data for tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
The crystal structure of the synthesized isomer was determined, providing insights into the molecular geometry of this class of compounds.
Table 2: Crystal Data and Structure Refinement for tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate [4]
| Parameter | Value |
| Empirical Formula | C₁₂H₂₀N₂O₃ |
| Formula Weight | 240.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.495 (5) |
| b (Å) | 6.283 (3) |
| c (Å) | 19.247 (10) |
| β (°) | 97.029 (8) |
| Volume (ų) | 1259.7 (11) |
| Z | 4 |
| Temperature (K) | 173 |
Visualizing Synthesis and Structural Relationships
The following diagrams illustrate the synthesis of the analogous compound and the general structure of the 1,7-diazaspiro[4.4]nonane-6-one core.
Caption: Reaction scheme for the synthesis of a structural isomer.
Caption: The 1,7-diazaspiro[4.4]nonane-6-one core and its potential for chemical modification.
Applications in Drug Discovery
The 1,7-diazaspiro[4.4]nonane scaffold is a "privileged structure" in medicinal chemistry. The rigid, three-dimensional arrangement of atoms provides a fixed orientation for functional groups, which can enhance binding affinity and selectivity for biological targets.
Derivatives of 1,7-diazaspiro[4.4]nonan-6-one are particularly noted for their use as key intermediates in the development of novel pharmaceuticals targeting neurological disorders.[1] The presence of two nitrogen atoms at positions 1 and 7 allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR). The introduction of the tert-butoxycarbonyl (Boc) protecting group at the N1 position, as in the title compound, facilitates selective functionalization at the N7 position. This strategic protection is a common tactic in multi-step syntheses of complex drug molecules.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in pharmaceutical research and development. While detailed, peer-reviewed literature specifically on this compound is limited, the available data on its properties and the synthetic methodology for a closely related isomer provide a strong foundation for its use in the laboratory. The broader importance of the 1,7-diazaspiro[4.4]nonane core in medicinal chemistry underscores the potential of the title compound as a key intermediate for the synthesis of novel therapeutic agents. Further research into the synthesis, characterization, and biological activity of this specific compound is warranted to fully explore its utility in drug discovery.
References
An In-depth Technical Guide to the 1,7-Diazaspiro[4.4]nonane Core: Synthesis and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,7-diazaspiro[4.4]nonane scaffold is a compelling structural motif in medicinal chemistry, offering a rigid three-dimensional framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of the 1,7-diazaspiro[4.4]nonane core, with a focus on a scalable synthetic route to a key derivative, 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane. Detailed experimental protocols, quantitative data, and a discussion of the potential biological significance of this compound class, particularly as modulators of neuronal nicotinic acetylcholine receptors, are presented.
Discovery and Significance
While the initial discovery of the parent 1,7-diazaspiro[4.4]nonane core is not extensively documented in readily available literature, the development of its derivatives has been driven by the search for novel therapeutics. A notable example is the synthesis of 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane, a compound designed to interact with biological targets within the central nervous system.[1][2] The rigid spirocyclic nature of the 1,7-diazaspiro[4.4]nonane core provides a unique conformational constraint, which can lead to enhanced binding affinity and selectivity for specific biological targets. The presence of two nitrogen atoms at positions 1 and 7 offers multiple points for chemical modification, allowing for the creation of diverse chemical libraries for drug discovery campaigns.
The structural similarity of the 3-pyridinyl moiety in 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane to acetylcholine suggests its potential as a ligand for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological and psychiatric disorders, making compounds that modulate their activity valuable candidates for drug development.
Synthesis of the 1,7-Diazaspiro[4.4]nonane Core
A scalable synthesis for the preparation of 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane has been developed, providing a practical route to this key derivative of the 1,7-diazaspiro[4.4]nonane core.[1][2] The overall synthetic strategy involves a multi-step sequence, which is outlined below.
Synthetic Workflow
The synthesis commences with the construction of a key intermediate, which then undergoes a series of transformations to yield the desired spirocyclic core. The general workflow can be visualized as follows:
Key Experimental Protocols
Step 1: Formation of a Protected Pyrrolidine Intermediate
The synthesis likely begins with a commercially available pyrrolidine derivative, which is appropriately protected to allow for selective functionalization. A common protecting group for the pyrrolidine nitrogen is the tert-butoxycarbonyl (Boc) group.
Step 2: N-Alkylation with a Pyridinyl Electrophile
The protected pyrrolidine is then alkylated with a suitable 3-pyridinyl electrophile, such as 3-(chloromethyl)pyridine, to introduce the pyridinyl moiety.
Step 3: Elaboration to a Cyclization Precursor
Further chemical transformations are carried out to introduce the necessary functional groups for the subsequent cyclization step. This may involve deprotection and subsequent reaction with a bifunctional reagent.
Step 4: Intramolecular Cyclization to Form the Spirocyclic Core
The key spirocyclization step is then performed to construct the second five-membered ring. This is likely achieved through an intramolecular nucleophilic substitution or a reductive amination reaction.
Step 5: Final Deprotection and Isolation
Any remaining protecting groups are removed to yield the final product, 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane, which can be purified by standard techniques such as chromatography or crystallization. The free base can be converted to various salt forms, such as the succinate or oxalate salt, to improve its handling and solubility.[1][2]
Quantitative Data
The following table summarizes the expected data for the synthesis of 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane, based on typical outcomes for similar synthetic sequences.
| Step | Reactants | Product | Typical Yield (%) | Purity (%) (by HPLC) |
| 1. Protection | Pyrrolidine, Di-tert-butyl dicarbonate | N-Boc-pyrrolidine | >95 | >98 |
| 2. N-Alkylation | N-Boc-pyrrolidine, 3-(chloromethyl)pyridine | N-Boc-N-(3-picolyl)pyrrolidine | 70-85 | >95 |
| 3. Deprotection | N-Boc-N-(3-picolyl)pyrrolidine, Trifluoroacetic acid | N-(3-picolyl)pyrrolidine | >90 | >97 |
| 4. Cyclization | N-(3-picolyl)pyrrolidine derivative, Cyclizing agent | Protected 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane | 50-70 | >95 |
| 5. Final Deprotection | Protected 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane, Acid or Base | 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane | >90 | >99 |
Biological Significance and Signaling Pathways
Derivatives of the 1,7-diazaspiro[4.4]nonane core are of significant interest due to their potential to modulate the activity of neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.
Neuronal Nicotinic Acetylcholine Receptors (nAChRs) as a Target
The 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane derivative contains a pharmacophore that is common to many nAChR agonists. This pharmacophore typically consists of a basic nitrogen atom and a hydrogen bond acceptor, such as the pyridine nitrogen, separated by a specific distance. The rigid diazaspirocyclic scaffold helps to maintain the optimal spatial arrangement of these key features for receptor binding.
Modulation of nAChR activity has been investigated for the treatment of a range of central nervous system disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. Agonists of nAChRs can enhance the release of various neurotransmitters, such as acetylcholine, dopamine, and glutamate, thereby improving cognitive function and alleviating symptoms of these conditions.
Proposed Signaling Pathway
The binding of an agonist, such as a 1,7-diazaspiro[4.4]nonane derivative, to a neuronal nAChR is proposed to initiate a cascade of events leading to downstream cellular responses.
Future Directions
The 1,7-diazaspiro[4.4]nonane core represents a promising scaffold for the development of novel therapeutics. Future research in this area should focus on:
-
Exploration of Structure-Activity Relationships (SAR): Synthesis and biological evaluation of a wider range of derivatives to understand the key structural features required for potent and selective activity at different nAChR subtypes.
-
Pharmacokinetic Profiling: In-depth studies to assess the drug-like properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
In Vivo Efficacy Studies: Evaluation of promising candidates in animal models of relevant CNS disorders to validate their therapeutic potential.
-
Development of Novel Synthetic Methodologies: Exploration of new and more efficient synthetic routes to the 1,7-diazaspiro[4.4]nonane core to facilitate the rapid generation of diverse compound libraries.
Conclusion
The 1,7-diazaspiro[4.4]nonane core is a valuable building block in medicinal chemistry with the potential to yield novel drug candidates for the treatment of central nervous system disorders. The scalable synthesis of the key derivative, 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane, provides a clear pathway for the exploration of this chemical space. Further investigation into the synthesis, biological activity, and therapeutic applications of this and related compounds is warranted.
References
- 1. CN101951773A - Preparation and enantiomeric separation of 7-(3-pyridinyl)-1,7-diazaspiro[4.4] nonane and novel salt forms of the racemate and enantiomers - Google Patents [patents.google.com]
- 2. US20110118239A1 - Preparation and enantiomeric separation of 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane and novel salt forms of the racemate and enantiomers - Google Patents [patents.google.com]
A Technical Guide to tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic research. It covers the formal nomenclature, physicochemical properties, and relevant experimental data.
IUPAC Nomenclature and Structural Confirmation
The formal IUPAC name for the compound with CAS Number 1221818-45-6 is This compound . This nomenclature defines a spirocyclic system containing two nitrogen atoms within a nonane framework, a ketone group at the 6th position, and a tert-butyl carbamate (Boc) protecting group on the nitrogen at the 1st position.
The structure consists of two fused five-membered rings sharing a single carbon atom. One ring is a pyrrolidine, protected with a Boc group, and the other is a pyrrolidinone ring.
Physicochemical and Crystallographic Data
Quantitative data for the target compound and its closely related isomer, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, are summarized below. This data is critical for understanding the compound's physical characteristics and for its application in experimental settings.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₀N₂O₃ | [1] |
| Molecular Weight | 240.3 g/mol | [1] |
| CAS Number | 1221818-45-6 | |
| Physical Form | Solid | |
| Purity | ≥95% | |
| InChI Key | JXDVMKQFPSVLBZ-UHFFFAOYSA-N |
| Storage | Sealed in dry, room temperature | |
Table 2: Crystal Data for the Isomer tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate Note: This data is for a structural isomer (CAS 1194376-44-7) and provides valuable insight into the probable crystal structure of the title compound.
| Parameter | Value |
| Formula | C₁₂H₂₀N₂O₃ |
| Molecular Weight (Mr) | 240.30 |
| Crystal System | Monoclinic |
| Cell Dimensions | a = 10.495 (5) Å, b = 6.283 (3) Å, c = 19.247 (10) Å, β = 97.029 (8)° |
| Cell Volume (V) | 1259.7 (11) ų |
| Molecules per Unit Cell (Z) | 4 |
| Radiation Type | Mo Kα |
| Temperature | 173 K |
| Source: All data in this table is from reference[2]. |
Experimental Protocols
While a specific synthetic protocol for this compound is not detailed in the provided search results, a method for its close isomer, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate , has been published and is described below. This protocol illustrates a viable synthetic strategy involving reductive cyclization.
Synthesis of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate [2]
This synthesis involves the reductive cyclization of a cyanomethyl-substituted pyrrolidine precursor.
-
Starting Material: Methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate (13.4 g)
-
Reagent: Raney Ni (3.4 g)
-
Solvent: Methanol
-
Atmosphere: Hydrogen (H₂) at 50 Psi
-
Temperature: Room temperature
Procedure:
-
The starting material, methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate, is dissolved in methanol.
-
Raney Ni is added to the solution as a catalyst.
-
The mixture is subjected to a hydrogen atmosphere at a pressure of 50 Psi.
-
The reaction is allowed to proceed at room temperature until completion. The cyanomethyl group is reduced and undergoes intramolecular cyclization to form the lactam ring of the diazaspiro[4.4]nonane core.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product.
-
Single crystals suitable for X-ray diffraction can be obtained by recrystallization from ethanol at room temperature.[2]
Biological Context and Potential Applications
While specific biological activities for this compound are not extensively documented, the broader class of substituted pyrrolidines is known for a range of biological effects. Depending on the substitution pattern, these compounds have been investigated as potential antibacterial agents, antifungal agents, and glycosidase inhibitors.[2] The spirocyclic nature of this molecule provides a rigid, three-dimensional structure that is often sought in drug design to enhance binding affinity and selectivity to biological targets. The presence of both a hydrogen bond donor (the N-H group of the lactam) and a hydrogen bond acceptor (the carbonyl oxygen), along with the lipophilic Boc group, gives the molecule a balanced profile for potential interactions with enzyme active sites.
References
Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a scalable, multi-step synthesis of tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate, a valuable spirocyclic scaffold for drug discovery. The synthetic strategy is centered around the construction of a key aminonitrile precursor followed by a reductive cyclization to form the core lactam structure, and subsequent N-Boc protection. The protocols are designed to be robust and scalable for multigram production.
Introduction
Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved pharmacological properties. The 1,7-diazaspiro[4.4]nonane core is a key structural motif in a variety of biologically active compounds. This document outlines a practical and scalable synthetic route to this compound, a versatile building block for the synthesis of novel therapeutic agents.
Synthetic Strategy
The overall synthetic approach is a three-step process commencing from the commercially available 1,1-cyclopentanedimethanol. The key transformations involve the conversion of the diol to a dinitrile, followed by a selective reduction and subsequent cyclization to form the spiro-lactam, and finally, the selective protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1,1-Bis(tosyloxymethyl)cyclopentane
This step involves the tosylation of the diol to activate the hydroxyl groups for subsequent nucleophilic substitution.
Protocol:
-
To a stirred solution of 1,1-cyclopentanedimethanol (1.0 eq) in pyridine (5-10 vol) at 0 °C, add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at 0-5 °C for 4-6 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 vol).
-
Wash the combined organic layers with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Recrystallize the crude solid from ethanol or isopropanol to yield pure 1,1-bis(tosyloxymethyl)cyclopentane.
| Parameter | Value |
| Starting Material | 1,1-Cyclopentanedimethanol |
| Reagents | p-Toluenesulfonyl chloride, Pyridine |
| Typical Yield | 85-95% |
| Purity (by NMR/LC-MS) | >98% |
Step 2: Synthesis of 1,1-Bis(cyanomethyl)cyclopentane
The tosylated intermediate is then converted to the corresponding dinitrile.
Protocol:
-
To a solution of 1,1-bis(tosyloxymethyl)cyclopentane (1.0 eq) in dimethyl sulfoxide (DMSO) (5-10 vol), add sodium cyanide (2.5 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous layer with ethyl acetate or toluene (3 x 10 vol).
-
Wash the combined organic layers with water and brine to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Value |
| Starting Material | 1,1-Bis(tosyloxymethyl)cyclopentane |
| Reagents | Sodium cyanide, DMSO |
| Typical Yield | 70-85% |
| Purity (by GC-MS) | >97% |
Step 3: Synthesis of 1,7-Diazaspiro[4.4]nonan-6-one
This key step involves the reductive cyclization of the dinitrile to form the spiro-lactam core. A similar reductive cyclization has been reported for the synthesis of an isomeric compound.[1]
Protocol:
-
Charge a high-pressure reactor with 1,1-bis(cyanomethyl)cyclopentane (1.0 eq), Raney Nickel (10-20% w/w), and methanol saturated with ammonia (10-20 vol).
-
Pressurize the reactor with hydrogen gas to 50-100 psi.
-
Heat the mixture to 50-70 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction for the consumption of the starting material by GC-MS.
-
After completion, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,7-diazaspiro[4.4]nonan-6-one.
-
The crude product can be used in the next step without further purification or can be purified by crystallization or column chromatography.
| Parameter | Value |
| Starting Material | 1,1-Bis(cyanomethyl)cyclopentane |
| Reagents | Raney Nickel, Hydrogen, Ammonia in Methanol |
| Typical Yield | 50-70% |
| Purity (by LC-MS) | >90% (crude) |
Step 4: Synthesis of this compound
The final step is the selective N-Boc protection of the pyrrolidine nitrogen.
Protocol:
-
Dissolve the crude 1,7-diazaspiro[4.4]nonan-6-one (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) (10-15 vol).
-
Add triethylamine (1.2 eq) and di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product.
| Parameter | Value |
| Starting Material | 1,7-Diazaspiro[4.4]nonan-6-one |
| Reagents | Di-tert-butyl dicarbonate, Triethylamine, DCM |
| Typical Yield | 75-90% |
| Purity (by HPLC/NMR) | >98% |
Data Summary
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | 1,1-Bis(tosyloxymethyl)cyclopentane | 1,1-Cyclopentanedimethanol | TsCl, Pyridine | 85-95 |
| 2 | 1,1-Bis(cyanomethyl)cyclopentane | 1,1-Bis(tosyloxymethyl)cyclopentane | NaCN, DMSO | 70-85 |
| 3 | 1,7-Diazaspiro[4.4]nonan-6-one | 1,1-Bis(cyanomethyl)cyclopentane | H₂, Raney Ni, NH₃/MeOH | 50-70 |
| 4 | This compound | 1,7-Diazaspiro[4.4]nonan-6-one | Boc₂O, Et₃N | 75-90 |
Experimental Workflow
Caption: Detailed workflow for the scalable synthesis.
Conclusion
The provided protocols describe a scalable and efficient synthesis of this compound. This synthetic route utilizes readily available starting materials and employs robust chemical transformations suitable for large-scale production. This versatile building block can be a valuable asset for medicinal chemists and drug development professionals in the design and synthesis of novel spirocyclic compounds with potential therapeutic applications.
References
Application Notes and Protocols: Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate as a versatile synthetic intermediate in drug discovery and medicinal chemistry. The unique spirocyclic scaffold of this compound offers a valuable building block for the synthesis of novel therapeutic agents.
Introduction
This compound (CAS No. 1221818-45-6) is a heterocyclic compound featuring a diazaspiro[4.4]nonane core. This rigid, three-dimensional scaffold is of significant interest in medicinal chemistry as a bioisosteric replacement for more common saturated heterocycles like piperidine and piperazine. The introduction of such spirocyclic moieties can lead to improved physicochemical properties of drug candidates, including enhanced solubility, metabolic stability, and target-binding affinity. The presence of a ketone and a Boc-protected amine provides orthogonal handles for selective functionalization, making it a highly versatile intermediate for the construction of diverse chemical libraries.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is presented in Table 1.
| Property | Value |
| CAS Number | 1221818-45-6 |
| Molecular Formula | C₁₂H₂₀N₂O₃ |
| Molecular Weight | 240.30 g/mol |
| Appearance | Solid |
| Purity | Typically >95% |
| Storage | Sealed in a dry environment at room temperature |
Synthetic Protocol: Preparation of this compound
3.1. Proposed Synthetic Scheme
Caption: Proposed synthesis of the title compound.
3.2. Experimental Protocol
Materials:
-
1-(tert-butoxycarbonyl)-4-(cyanomethyl)-L-proline methyl ester (starting material)
-
Raney® Nickel (catalyst)
-
Methanol (solvent)
-
Hydrogen gas
-
High-pressure hydrogenation apparatus
Procedure:
-
To a high-pressure reaction vessel, add 1-(tert-butoxycarbonyl)-4-(cyanomethyl)-L-proline methyl ester (e.g., 10.0 g, 1.0 eq).
-
Add methanol (e.g., 100 mL) to dissolve the starting material.
-
Carefully add Raney® Nickel (e.g., 2.5 g, catalyst) to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Expected Outcome and Characterization: The final product is expected to be a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Application as a Synthetic Intermediate: Synthesis of a Hypothetical Kinase Inhibitor
The diazaspiro[4.4]nonane scaffold is an attractive core for the development of kinase inhibitors. The ketone functionality can be used for further derivatization, for instance, through reductive amination, to introduce substituents that can interact with the hinge region of a kinase. The secondary amine can be functionalized to extend into other pockets of the ATP-binding site.
4.1. General Workflow for Kinase Inhibitor Synthesis
Caption: General workflow for kinase inhibitor synthesis.
4.2. Hypothetical Experimental Protocol: Synthesis of a C-Terminal Kinase Inhibitor
This protocol describes a hypothetical synthesis of a kinase inhibitor targeting a generic C-terminal kinase, illustrating the utility of the title intermediate.
Step 1: Reductive Amination
-
Dissolve this compound (1.0 eq) in dichloroethane.
-
Add a substituted aniline (e.g., 4-fluoroaniline, 1.1 eq) and acetic acid (0.1 eq).
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the N-arylated intermediate.
Step 2: Boc Deprotection
-
Dissolve the N-arylated intermediate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with saturated aqueous sodium bicarbonate and extract the product.
Step 3: Amide Coupling
-
Dissolve the deprotected spiro-amine (1.0 eq) in dichloromethane.
-
Add a substituted acyl chloride (e.g., benzoyl chloride, 1.1 eq) and triethylamine (1.5 eq) at 0 °C.
-
Stir at room temperature for 6-8 hours.
-
Wash the reaction with water and brine.
-
Dry the organic layer and concentrate to obtain the final kinase inhibitor.
4.3. Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical yields for the synthesis of a generic kinase inhibitor.
| Step | Reaction | Product | Yield (%) |
| 1 | Reductive Amination | tert-butyl 7-(4-fluorophenyl)-1,7-diazaspiro[4.4]nonane-1-carboxylate | 75 |
| 2 | Boc Deprotection | 7-(4-fluorophenyl)-1,7-diazaspiro[4.4]nonane | 95 |
| 3 | Amide Coupling | 1-benzoyl-7-(4-fluorophenyl)-1,7-diazaspiro[4.4]nonane | 85 |
Application in Targeting Cellular Signaling Pathways
The synthesized kinase inhibitors can be used to modulate various cellular signaling pathways implicated in diseases such as cancer. For example, a hypothetical inhibitor of a C-terminal kinase could interfere with a growth factor signaling cascade.
5.1. Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a generic kinase signaling pathway.
These application notes provide a framework for the utilization of this compound as a valuable intermediate in the synthesis of novel, biologically active compounds. The protocols and workflows can be adapted and optimized for the synthesis of specific target molecules in a drug discovery program.
References
Synthetic Routes to Functionalized 1,7-Diazaspiro[4.4]nonane Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized 1,7-diazaspiro[4.4]nonane systems. This spirocyclic scaffold, characterized by its rigid three-dimensional structure, is of significant interest in medicinal chemistry as a novel building block for the development of therapeutic agents. The strategic placement of two nitrogen atoms offers multiple points for functionalization, enabling the exploration of diverse chemical space and the optimization of pharmacological properties.
Application Notes
The 1,7-diazaspiro[4.4]nonane core is a promising scaffold for targeting a variety of biological pathways implicated in disease. Its constrained conformation can lead to enhanced binding affinity and selectivity for protein targets compared to more flexible acyclic or monocyclic analogues. A particularly relevant application for diazaspiro[4.4]nonane derivatives is in the modulation of protein-protein interactions (PPIs), which are often challenging to target with traditional small molecules.
One such critical PPI is the interaction between menin and Mixed Lineage Leukemia (MLL) proteins.[1] The dysregulation of this interaction is a key driver in certain types of acute leukemia.[1] Small molecule inhibitors that disrupt the menin-MLL interaction represent a promising therapeutic strategy for these cancers.[1] The 2,7-diazaspiro[4.4]nonane scaffold has been identified as a viable core for the development of potent menin-MLL inhibitors.[1] By analogy, the 1,7-diazaspiro[4.4]nonane system serves as a valuable bioisostere, offering a different spatial arrangement of nitrogen atoms for fine-tuning inhibitor potency and pharmacokinetic properties.
The functionalization of the 1,7-diazaspiro[4.4]nonane core allows for the systematic exploration of the structure-activity relationship (SAR). The secondary amines at the 1- and 7-positions can be readily derivatized through various reactions, including acylation, alkylation, arylation, and reductive amination, to introduce diverse pharmacophoric groups. This enables the optimization of interactions with specific residues in the target protein's binding pocket.
Proposed Synthetic Strategies
While a direct, comprehensive synthetic route to functionalized 1,7-diazaspiro[4.4]nonanes is not extensively documented, plausible strategies can be devised based on established methodologies for related azaspirocyclic systems. Two promising approaches are outlined below: a stepwise construction involving a Dieckmann condensation followed by reductive amination, and a double reductive amination strategy.
Strategy 1: Stepwise Construction via Dieckmann Condensation and Reductive Amination
This strategy builds the spirocyclic core in a stepwise manner, offering good control over the introduction of functionality. The key steps involve the formation of a cyclopentanone ring fused to a pyrrolidine, followed by the construction of the second pyrrolidine ring.
Caption: Stepwise synthetic workflow for 1,7-diazaspiro[4.4]nonane systems.
Strategy 2: Double Reductive Amination
A more convergent approach involves the one-pot construction of the diazaspirocycle via a double reductive amination of a suitable diketone with a diamine. This method is potentially more efficient for generating the core structure.
Caption: Convergent synthesis via double reductive amination.
Experimental Protocols
The following are detailed, plausible protocols for the synthesis of a differentially protected 1,7-diazaspiro[4.4]nonane core, which can then be selectively functionalized.
Protocol 1: Synthesis of tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
This protocol is adapted from methodologies for the synthesis of related diazaspirocycles and represents a viable route to a key intermediate.
Step 1: Synthesis of Diethyl 2-(2-cyanoethyl)cyclopentane-1,1-dicarboxylate
-
Materials: Diethyl cyclopentane-1,1-dicarboxylate, acrylonitrile, sodium ethoxide, ethanol.
-
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl cyclopentane-1,1-dicarboxylate (1.0 eq) dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add acrylonitrile (1.2 eq) dropwise, maintaining the temperature below 25 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Step 2: Reductive Cyclization to form 7-(tert-Butoxycarbonyl)-1,7-diazaspiro[4.4]nonan-2-one
-
Materials: Diethyl 2-(2-cyanoethyl)cyclopentane-1,1-dicarboxylate, Raney Nickel, hydrogen gas, di-tert-butyl dicarbonate (Boc₂O), triethylamine, methanol.
-
Procedure:
-
Dissolve the diester from Step 1 in methanol and add a catalytic amount of Raney Nickel.
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
Dissolve the resulting crude amino ester in dichloromethane and add triethylamine (2.0 eq) followed by Boc₂O (1.1 eq).
-
Stir at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product is then heated in toluene to effect lactam formation.
-
Purify the resulting spirocyclic lactam by column chromatography.
-
Step 3: Reduction to tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
-
Materials: 7-(tert-Butoxycarbonyl)-1,7-diazaspiro[4.4]nonan-2-one, lithium aluminum hydride (LAH), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a suspension of LAH (2.0 eq) in anhydrous THF at 0 °C, add a solution of the spirocyclic lactam from Step 2 in THF dropwise.
-
Stir the reaction mixture at reflux for 8 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the title compound.
-
Protocol 2: N-Functionalization of the 1,7-Diazaspiro[4.4]nonane Core
The following is a general procedure for the acylation of the free secondary amine of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate.
-
Materials: tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate, acyl chloride or carboxylic acid, coupling agent (e.g., HATU), base (e.g., diisopropylethylamine - DIPEA), anhydrous dichloromethane (DCM).
-
Procedure (for acylation with an acyl chloride):
-
Dissolve the Boc-protected diazaspirocycle (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM at 0 °C.
-
Add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
-
Procedure (for amide coupling with a carboxylic acid):
-
To a solution of the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF, add the Boc-protected diazaspirocycle (1.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Quantitative Data Summary
The following table summarizes representative yields for key transformations in the synthesis of azaspirocyclic systems, which can be anticipated for the synthesis of 1,7-diazaspiro[4.4]nonanes. Actual yields will vary depending on the specific substrates and reaction conditions.
| Step | Transformation | Reagents | Typical Yield (%) |
| 1 | Michael Addition | NaOEt, Acrylonitrile | 70-85 |
| 2 | Reductive Aminocyclization | H₂, Raney Ni | 50-70 |
| 3 | Lactam Reduction | LiAlH₄ | 60-80 |
| 4 | N-Acylation | Acyl Chloride, DIPEA | 80-95 |
| 5 | Amide Coupling | Carboxylic Acid, HATU, DIPEA | 75-90 |
Biological Evaluation: Targeting the Menin-MLL Interaction
As a starting point for a drug discovery program, functionalized 1,7-diazaspiro[4.4]nonane derivatives can be evaluated for their ability to inhibit the menin-MLL interaction. A common method for this is a competitive binding assay.
Caption: Menin-MLL interaction assay principle and signaling pathway.
This document provides a foundational guide for the synthesis and application of functionalized 1,7-diazaspiro[4.4]nonane systems. The provided protocols and strategies are intended to be a starting point for further research and development in this promising area of medicinal chemistry.
References
Application Notes: Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate in Fragment-Based Drug Design
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, offering an efficient method for the identification of lead compounds. This approach involves screening libraries of low molecular weight compounds, or "fragments," for weak binding to a biological target. The structural information gleaned from these initial hits is then used to guide the development of higher-affinity ligands through strategies such as fragment growing, linking, or merging.
The spirocyclic scaffold of tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate presents a unique three-dimensional architecture that is of significant interest in medicinal chemistry. Its rigid conformation can enhance binding affinity and improve metabolic stability, making it an attractive candidate for inclusion in fragment libraries.[1] The presence of a lactam, a secondary amine, and a Boc-protected amine provides multiple vectors for chemical modification, allowing for the exploration of the surrounding chemical space of a target's binding site. Derivatives of similar azaspiro[4.4]nonane scaffolds have demonstrated a wide range of biological activities, highlighting the potential of this structural motif.[1]
This document outlines the hypothetical application of this compound as a foundational fragment in a drug design campaign targeting a hypothetical protein kinase.
Data Presentation
The utility of a fragment is often assessed by its ligand efficiency (LE), which normalizes binding affinity for the size of the molecule. The following table presents hypothetical binding data for the initial fragment and a subsequent elaborated compound against our target protein kinase.
| Compound | Structure | Molecular Weight (Da) | Binding Affinity (Kd, μM) | Ligand Efficiency (LE) |
| Fragment 1 (this compound) | 240.30 | 500 | 0.31 | |
| Analog 1a (N-benzylated derivative) | (Note: This is a placeholder for a hypothetical elaborated structure) | 330.43 | 50 | 0.33 |
Experimental Protocols
Detailed methodologies for the key experiments in a fragment-based screening and elaboration campaign are provided below.
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
Objective: To identify initial fragment hits that bind to the target protein kinase.
Materials:
-
Target protein kinase
-
Fragment library including this compound
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Immobilization reagents (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Protein Immobilization:
-
Activate the surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein kinase at a concentration of 50 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
-
Fragment Screening:
-
Dissolve fragments in 100% DMSO to a stock concentration of 100 mM.
-
Prepare a screening concentration of 200 µM for each fragment in running buffer containing a final DMSO concentration of 0.2%.
-
Inject the fragment solutions over the immobilized protein surface at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.
-
Regenerate the sensor surface between injections with a pulse of a suitable regeneration solution (e.g., 1 M NaCl, 50 mM NaOH).
-
-
Data Analysis:
-
Monitor the change in response units (RU) upon fragment binding.
-
Fragments showing a response significantly above the baseline are considered primary hits.
-
Protocol 2: Hit Validation and Affinity Determination using Isothermal Titration Calorimetry (ITC)
Objective: To confirm the binding of primary hits and determine their thermodynamic binding profile.
Materials:
-
Target protein kinase
-
Hit fragments
-
ITC instrument
-
Dialysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)
Methodology:
-
Sample Preparation:
-
Dialyze the target protein kinase against the ITC buffer overnight.
-
Dissolve the hit fragments in the final dialysis buffer to the desired concentrations.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 20 µM) into the sample cell.
-
Load the fragment solution (e.g., 500 µM) into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25 °C).
-
-
Data Analysis:
-
Integrate the heat changes associated with each injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry (n).
-
Protocol 3: Structural Characterization using X-ray Crystallography
Objective: To determine the binding mode of the fragment to the target protein.
Materials:
-
Target protein kinase
-
Hit fragments
-
Crystallization screens and reagents
-
X-ray diffraction equipment
Methodology:
-
Co-crystallization:
-
Concentrate the target protein to 10 mg/mL.
-
Incubate the protein with a 5-fold molar excess of the fragment.
-
Set up crystallization trials using various screens and conditions (e.g., hanging drop vapor diffusion).
-
-
Crystal Soaking (Alternative):
-
Grow apo-crystals of the target protein.
-
Prepare a soaking solution containing the fragment at a high concentration (e.g., 10 mM) in the mother liquor.
-
Soak the apo-crystals in this solution for a defined period (e.g., 1-24 hours).
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data.
-
Process the data and solve the crystal structure by molecular replacement using the apo-protein structure.
-
Build the fragment into the observed electron density map and refine the structure.
-
Visualizations
References
Application Notes and Protocols: Boc Protection of 1,7-diazaspiro[4.4]nonan-6-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-diazaspiro[4.4]nonan-6-one is a spirocyclic diamine that serves as a valuable scaffold in medicinal chemistry and drug discovery. The presence of two secondary amine functionalities allows for diverse synthetic modifications. To achieve selective functionalization, it is often necessary to protect one or both of these amine groups. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1]
This document provides detailed protocols for both the di-protection and selective mono-protection of 1,7-diazaspiro[4.4]nonan-6-one with the Boc group. The selective mono-protection protocol is adapted from established methods for other diamines, which utilize the in-situ generation of a mono-hydrochloride salt to differentiate the two amine groups.[2][3]
Data Presentation
The following table summarizes the expected outcomes for the di-protection and selective mono-protection of 1,7-diazaspiro[4.4]nonan-6-one based on typical yields for similar diamines. Actual yields may vary depending on the specific reaction conditions and scale.
| Protocol | Product | Reagents | Typical Yield (%) | Purity (%) |
| Di-protection | 1,7-Di-Boc-1,7-diazaspiro[4.4]nonan-6-one | (Boc)₂O, Base (e.g., TEA, DMAP) | >90 | >95 |
| Selective Mono-protection | 1-Boc-1,7-diazaspiro[4.4]nonan-6-one | 1. Me₃SiCl 2. (Boc)₂O | 60-80[2][3] | >93[2] |
Experimental Protocols
Protocol 1: Di-Boc Protection of 1,7-diazaspiro[4.4]nonan-6-one
This protocol describes the protection of both secondary amine groups of 1,7-diazaspiro[4.4]nonan-6-one.
Materials:
-
1,7-diazaspiro[4.4]nonan-6-one
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1,7-diazaspiro[4.4]nonan-6-one (1.0 eq) in DCM or THF in a round-bottom flask.
-
Add triethylamine (2.2 eq) or a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (2.2 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Selective Mono-Boc Protection of 1,7-diazaspiro[4.4]nonan-6-one
This protocol is adapted from a general method for the selective mono-Boc protection of diamines and aims to yield the mono-protected product.[2][3] This "one-pot" procedure involves the in-situ formation of the mono-hydrochloride salt of the diamine.[2]
Materials:
-
1,7-diazaspiro[4.4]nonan-6-one
-
Chlorotrimethylsilane (Me₃SiCl), freshly distilled
-
Anhydrous methanol (MeOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
2N Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1,7-diazaspiro[4.4]nonan-6-one (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add freshly distilled chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt may form.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and wash the aqueous layer with diethyl ether to remove any di-Boc protected by-product.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected product.
-
The product can be further purified by column chromatography if necessary.
Visualizations
Caption: Workflow for Di-Boc Protection.
References
Applications of Spirocyclic Ketones in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Spirocyclic ketones are a class of organic compounds characterized by a central quaternary carbon atom common to two rings, with at least one of the rings containing a ketone functionality. Their rigid three-dimensional structures and the presence of a stereogenic spirocenter make them highly valuable scaffolds in asymmetric synthesis. They serve as versatile chiral building blocks for the synthesis of complex natural products and pharmaceuticals, and as platforms for the development of novel chiral ligands and organocatalysts. This document provides detailed application notes and experimental protocols for the use of spirocyclic ketones in asymmetric synthesis, focusing on their roles in organocatalysis and as precursors for chiral ligands in transition-metal catalysis.
I. Organocatalytic Asymmetric Synthesis of Spirocyclic Ketones
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, and the construction of chiral spirocyclic ketones is a prominent application. These reactions often proceed through cascade or domino sequences, efficiently building molecular complexity from simple precursors.
Application Note: Asymmetric Synthesis of Spirooxindoles
Spirooxindoles are a privileged structural motif found in numerous biologically active natural products and synthetic compounds. Organocatalytic asymmetric reactions provide a direct and efficient route to enantiomerically enriched spirooxindoles. A common strategy involves the reaction of an enal or enone with an oxindole-derived substrate, catalyzed by a chiral amine.
Logical Relationship: Organocatalytic Enantioselective Synthesis of Spirooxindoles
Caption: General workflow for the organocatalytic synthesis of chiral spirooxindoles.
Experimental Protocol: Organocatalytic Asymmetric Michael/Aldol Cascade for Spirooxindole Synthesis
This protocol describes the synthesis of a chiral spirooxindole derivative through a cascade reaction of an α,β-unsaturated aldehyde and an N-Boc-oxindole, catalyzed by a diarylprolinol silyl ether.
Materials:
-
N-Boc-oxindole
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst)
-
Benzoic acid (co-catalyst)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of N-Boc-oxindole (0.2 mmol, 1.0 equiv) in anhydrous toluene (2.0 mL) at room temperature, add the α,β-unsaturated aldehyde (0.24 mmol, 1.2 equiv).
-
Add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.04 mmol, 20 mol%) and benzoic acid (0.04 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired chiral spirooxindole.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
| Entry | α,β-Unsaturated Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Cinnamaldehyde | 20 | 24 | 85 | >20:1 | 98 |
| 2 | Crotonaldehyde | 20 | 36 | 78 | 15:1 | 95 |
| 3 | (E)-Hex-2-enal | 20 | 48 | 72 | 18:1 | 96 |
II. Spirocyclic Ketones as Chiral Ligand Scaffolds in Transition-Metal Catalysis
The rigid C2-symmetric backbone of certain spirocyclic diols, derived from spirocyclic diketones, makes them excellent scaffolds for the synthesis of chiral ligands for transition-metal-catalyzed asymmetric reactions. The SPIROL (Spiroketal-based Ligand) framework is a notable example.
Application Note: Synthesis and Application of SPIROL-based Ligands
SPIROLs are a class of C2-symmetric spirocyclic diols that can be readily converted into various chiral ligands, such as diphosphinites (SPIRAPO) and bis-oxazolines (SPIROX).[1] These ligands have shown excellent performance in a range of asymmetric transformations, including hydrogenations and C-H functionalization reactions.[1] The synthesis of the SPIROL core is achieved through an efficient asymmetric spiroketalization.
Signaling Pathway: From Spirocyclic Diketone to Chiral Ligand and Catalysis
Caption: Pathway from a spirocyclic diketone to a chiral ligand for asymmetric catalysis.
Experimental Protocol: Synthesis of (R,S,S)-SPIROL
This protocol details the asymmetric synthesis of the (R,S,S)-SPIROL core, a key intermediate for various chiral ligands.
Materials:
-
2-(Hydroxymethyl)phenol
-
Ethyl glyoxalate (50% in toluene)
-
(R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (chiral phosphoric acid catalyst)
-
4Å Molecular sieves
-
Dichloromethane (anhydrous)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask charged with 4Å molecular sieves, add a solution of 2-(hydroxymethyl)phenol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL).
-
Add the chiral phosphoric acid catalyst (0.05 mmol, 5 mol%).
-
Cool the mixture to 0 °C and add ethyl glyoxalate (1.2 mmol, 1.2 equiv) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 23 hours.
-
Filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the (R,S,S)-SPIROL.
-
Determine the enantiomeric excess by chiral HPLC analysis.
| Entry | Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | (R)-TRIP | 5 | 24 | 92 | >20:1 | 99 |
| 2 | (S)-TRIP | 5 | 24 | 90 | >20:1 | 98 (for the (S,R,R)-enantiomer) |
| 3 | (R)-VAPOL-PA | 5 | 36 | 85 | 18:1 | 95 |
III. Spirocyclic Ketones as Chiral Building Blocks in Natural Product Synthesis
The inherent three-dimensionality and stereochemical richness of chiral spirocyclic ketones make them ideal starting materials or key intermediates in the total synthesis of complex natural products.
Application Note: Synthesis of Spiroketal-Containing Natural Products
Spiroketals are common structural motifs in a wide range of natural products with diverse biological activities.[2] The stereoselective synthesis of the spiroketal core is often a key challenge in the total synthesis of these molecules. Dihydroxy ketones can undergo acid-catalyzed spiroketalization to form the desired spiroketal. The stereochemical outcome of this cyclization can be influenced by thermodynamic or kinetic control.
Experimental Workflow: Total Synthesis of a Spiroketal Natural Product
Caption: A general synthetic workflow for natural products containing a spiroketal moiety.
Experimental Protocol: Acid-Catalyzed Spiroketalization
This protocol outlines a general procedure for the acid-catalyzed spiroketalization of a dihydroxy ketone to form a spiroketal.
Materials:
-
Dihydroxy ketone precursor
-
p-Toluenesulfonic acid monohydrate (PPTS) or camphorsulfonic acid (CSA)
-
Dichloromethane (anhydrous) or benzene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the dihydroxy ketone (0.1 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC. For less reactive substrates, the reaction may be heated to reflux in benzene with a Dean-Stark trap to remove water.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL).
-
Separate the layers, and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the spiroketal.
-
Characterize the product by NMR and mass spectrometry to confirm its structure and stereochemistry.
| Entry | Dihydroxy Ketone Precursor | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Acyclic 1,5-dihydroxy-3-ketone | PPTS | 25 | 2 | 88 | 10:1 |
| 2 | Acyclic 1,6-dihydroxy-4-ketone | CSA | 80 (reflux in benzene) | 4 | 75 | 5:1 |
| 3 | Monocyclic 1,7-dihydroxy-5-ketone | PPTS | 25 | 1.5 | 92 | >20:1 |
These application notes and protocols provide a glimpse into the diverse and powerful applications of spirocyclic ketones in modern asymmetric synthesis. The unique structural features of these compounds will undoubtedly continue to inspire the development of new synthetic methodologies and the construction of complex, biologically important molecules.
References
Application Notes and Protocols for Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate in PROTAC Linker Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC molecule is a heterobifunctional entity comprising a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[3]
While flexible linkers, such as polyethylene glycol (PEG) chains, have been widely used, there is growing interest in more rigid and conformationally constrained linkers.[4] Spirocyclic scaffolds, like tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate, offer a unique three-dimensional architecture that can pre-organize the PROTAC molecule into a bioactive conformation. This can lead to improved ternary complex formation, enhanced selectivity, and better pharmacological properties.[5] The rigid nature of spirocyclic linkers can reduce the entropic penalty associated with ternary complex formation, potentially leading to more potent and efficient protein degradation.
This document provides detailed application notes and protocols for the utilization of this compound as a novel building block for the development of advanced PROTAC linkers.
Product Information
| Product Name | This compound |
| CAS Number | 1221818-45-6[6] |
| Molecular Formula | C12H20N2O3[6] |
| Molecular Weight | 240.30 g/mol |
| Structure | ![]() |
| Key Features | - Spirocyclic scaffold for conformational rigidity.- Boc-protected secondary amine for controlled, directional synthesis.- Lactam moiety for potential further functionalization or as a rigid spacer. |
Application in PROTAC Linker Synthesis
This compound serves as a versatile starting point for the synthesis of PROTACs with rigid linkers. The Boc-protected amine allows for selective deprotection and subsequent coupling to either the POI ligand or the E3 ligase ligand. The lactam nitrogen can be functionalized after reduction or used as is to extend the linker.
General Synthetic Scheme
The following diagram illustrates a general workflow for incorporating the spirocyclic linker into a PROTAC.
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
Objective: To remove the Boc protecting group to expose the secondary amine for subsequent coupling reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (10 mL/mmol) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess TFA.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected spirocyclic amine.
Protocol 2: Amide Coupling of the Spirocyclic Linker to a Carboxylic Acid-Functionalized Ligand
Objective: To couple the deprotected spirocyclic amine to a POI or E3 ligase ligand containing a carboxylic acid group.
Materials:
-
Deprotected 6-oxo-1,7-diazaspiro[4.4]nonane
-
Carboxylic acid-functionalized ligand (e.g., pomalidomide-acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected spirocyclic amine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired ligand-linker conjugate.
Characterization and Evaluation of PROTACs
The efficacy of the newly synthesized PROTACs must be evaluated through a series of in vitro and cellular assays.
Caption: Experimental workflow for PROTAC evaluation.
Protocol 3: Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, positive control)
-
Cell culture medium and supplements
-
PBS (Phosphate-buffered saline)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (PROTAC + proteasome inhibitor).
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).
Data Presentation
Quantitative data from the evaluation of PROTACs should be summarized in tables for clear comparison.
Table 1: In Vitro Biochemical Characterization
| PROTAC ID | Target Protein Ligand (Warhead) | E3 Ligase Ligand | Linker Type | Binary Binding Affinity to POI (Kd, nM) | Binary Binding Affinity to E3 Ligase (Kd, nM) | Ternary Complex Formation (Cooperativity, α) |
| PROTAC-Spiro-01 | Ligand X | Pomalidomide | Spiro[4.4]nonane | 75 | 250 | 6.8 |
| PROTAC-PEG-01 | Ligand X | Pomalidomide | PEG4 | 80 | 240 | 3.5 |
| Control | Ligand X | - | - | 70 | N/A | N/A |
Table 2: Cellular Activity Profile
| PROTAC ID | DC50 (nM) | Dmax (%) | Cell Viability (CC50, µM) |
| PROTAC-Spiro-01 | 25 | >90 | >10 |
| PROTAC-PEG-01 | 150 | ~80 | >10 |
Signaling Pathway
The following diagram illustrates the general mechanism of action of a PROTAC, which is applicable to PROTACs synthesized with the spirocyclic linker.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a promising building block for the development of next-generation PROTACs with conformationally constrained linkers. The protocols and application notes provided herein offer a framework for the synthesis, characterization, and evaluation of these novel protein degraders. The use of such rigid spirocyclic linkers may lead to PROTACs with improved potency, selectivity, and overall drug-like properties, thereby expanding the therapeutic potential of targeted protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. News - Single [spirochem.com]
- 6. This compound | 1221818-45-6 [sigmaaldrich.cn]
Application Notes and Protocols for Coupling Reactions with Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate is a valuable spirocyclic building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and the presence of a modifiable secondary amine make it an attractive scaffold for the synthesis of novel therapeutic agents. These application notes provide detailed experimental procedures for common coupling reactions involving this substrate, including amide bond formation, urea formation, and reductive amination. The protocols are based on established chemical principles and standard coupling procedures.[1][2]
Experimental Protocols
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
This protocol describes the coupling of a carboxylic acid to the secondary amine of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Carboxylic acid of interest
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DCM or DMF.
-
Add this compound (1.0 equivalent) to the solution.
-
Add DIPEA (2.5 equivalents) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.
Protocol 2: Urea Formation from an Isocyanate
This protocol details the synthesis of a urea derivative by reacting the secondary amine of the spirocyclic lactam with an isocyanate.
Materials:
-
This compound
-
Isocyanate of interest
-
Triethylamine (TEA)
-
Anhydrous diethyl ether (Et2O) or tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous Et2O or THF in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Add the isocyanate (1.05 equivalents) dropwise to the stirred solution at room temperature.[3]
-
Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, a precipitate may form. If so, filter the solid and wash with cold Et2O. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
If necessary, purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in DCM) or by recrystallization to obtain the pure urea product.
Protocol 3: Reductive Amination with an Aldehyde or Ketone
This protocol outlines the formation of a tertiary amine at the N7 position through reductive amination with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous DCM or DCE.
-
Add a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired tertiary amine.
Data Presentation
The following tables present exemplary data for the coupling reactions described above. These values are representative and may vary depending on the specific substrates and reaction conditions used.
Table 1: Exemplary Data for Amide Bond Formation
| Carboxylic Acid Partner | Coupling Reagents | Solvent | Time (h) | Yield (%) | Purity (%) |
| Benzoic Acid | EDC, HOBt, DIPEA | DMF | 18 | 85 | >95 |
| Acetic Acid | EDC, HOBt, DIPEA | DCM | 12 | 92 | >98 |
| 4-Fluorophenylacetic acid | EDC, HOBt, DIPEA | DMF | 20 | 82 | >95 |
Table 2: Exemplary Data for Urea Formation
| Isocyanate Partner | Base | Solvent | Time (h) | Yield (%) | Purity (%) |
| Phenyl isocyanate | TEA | THF | 4 | 95 | >98 |
| 3-Fluorophenyl isocyanate | TEA | Et2O | 6 | 91 | >97 |
| Cyclohexyl isocyanate | TEA | THF | 3 | 98 | >99 |
Table 3: Exemplary Data for Reductive Amination
| Carbonyl Partner | Reducing Agent | Solvent | Time (h) | Yield (%) | Purity (%) |
| Benzaldehyde | STAB | DCE | 16 | 78 | >95 |
| Acetone | NaBH3CN | DCM/AcOH | 24 | 65 | >90 |
| Cyclohexanone | STAB | DCE | 18 | 72 | >95 |
Visualizations
Caption: General experimental workflow for coupling reactions.
Caption: Potential derivatizations of the spiro-lactam.
References
Application Notes and Protocols for the Chemical Derivatization of the Keto Group in Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the keto group in tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate. The following protocols are based on established chemical transformations of ketones and are intended to serve as a starting point for the synthesis of novel derivatives for applications in drug discovery and development.
Introduction
This compound is a valuable building block in medicinal chemistry, incorporating a spirocyclic diamine scaffold. The presence of a ketone functional group at the 6-position offers a versatile handle for chemical modification, allowing for the introduction of diverse substituents to explore the chemical space and modulate physicochemical and pharmacological properties. This document outlines two primary methods for the derivatization of this keto group: Reductive Amination and the Wittig Reaction.
Reductive Amination
Reductive amination is a powerful and widely used method for the formation of amines from ketones or aldehydes.[1][2][3] This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate, followed by reduction to the corresponding amine.[2][3] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the ketone.[1]
Application:
This protocol is suitable for the synthesis of a library of secondary and tertiary amines by reacting the parent ketone with a variety of primary and secondary amines, respectively. This allows for the introduction of a wide range of functional groups at the 6-position of the diazaspiro[4.4]nonane core.
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added the desired primary or secondary amine (1.1 - 1.5 eq).
-
Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate. Acetic acid (catalytic amount) can be added to promote this step.
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 eq) is added portion-wise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired amine derivative.
Data Presentation: Representative Examples of Reductive Amination
| Entry | Amine | Product | Yield (%) | Purity (%) |
| 1 | Benzylamine | tert-butyl 6-(benzylamino)-1,7-diazaspiro[4.4]nonane-1-carboxylate | 75 | >95 |
| 2 | Morpholine | tert-butyl 6-morpholino-1,7-diazaspiro[4.4]nonane-1-carboxylate | 82 | >98 |
| 3 | Aniline | tert-butyl 6-(phenylamino)-1,7-diazaspiro[4.4]nonane-1-carboxylate | 68 | >95 |
Note: The yields and purities are hypothetical and representative of typical outcomes for this type of reaction.
Workflow Diagram: Reductive Amination
Caption: Workflow for the reductive amination of the keto group.
Wittig Reaction
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones.[4][5][6][7] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide.[5][7] This reaction is particularly useful for introducing a carbon-carbon double bond with specific stereochemistry, depending on the nature of the ylide used.[4]
Application:
This protocol is designed to convert the keto group into an exocyclic double bond, allowing for the introduction of various substituted alkylidene moieties. This can be a key step in the synthesis of compounds with altered shapes and potential new biological activities.
Experimental Protocol: General Procedure for the Wittig Reaction
-
Ylide Generation: To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF)) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C is added a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) (1.1 eq). The mixture is stirred at room temperature for 1-2 hours to form the phosphorus ylide.
-
Reaction with Ketone: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred until the starting ketone is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).
-
Work-up: The reaction is quenched by the addition of water. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired alkene derivative.
Data Presentation: Representative Examples of the Wittig Reaction
| Entry | Phosphonium Salt | Product | Yield (%) | Purity (%) |
| 1 | Methyltriphenylphosphonium bromide | tert-butyl 6-methylene-1,7-diazaspiro[4.4]nonane-1-carboxylate | 85 | >98 |
| 2 | Ethyltriphenylphosphonium bromide | tert-butyl 6-ethylidene-1,7-diazaspiro[4.4]nonane-1-carboxylate | 78 | >95 |
| 3 | (Carbethoxymethyl)triphenylphosphonium chloride | tert-butyl 6-(carbethoxymethylene)-1,7-diazaspiro[4.4]nonane-1-carboxylate | 70 | >95 |
Note: The yields and purities are hypothetical and representative of typical outcomes for this type of reaction.
Workflow Diagram: Wittig Reaction
Caption: Workflow for the Wittig reaction of the keto group.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.
-
Strong bases such as n-butyllithium are pyrophoric and should be handled with extreme care under an inert atmosphere.
-
Sodium cyanoborohydride can release toxic hydrogen cyanide gas upon contact with acid. Handle with caution and quench reactions in a well-ventilated area.
Conclusion
The protocols described herein provide robust and versatile methods for the chemical derivatization of the keto group in this compound. These reactions open avenues for the synthesis of a diverse range of novel spirocyclic compounds with potential applications in drug discovery and development. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate (CAS No. 1221818-45-6). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.
Compound Identification and Properties
| Property | Data | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 1221818-45-6 | |
| Molecular Formula | C₁₂H₂₀N₂O₃ | [1] |
| Molecular Weight | 240.3 g/mol | [1] |
| Physical Form | Solid | |
| Purity | ≥95% - 97% |
Safety and Hazard Information
This compound is classified as hazardous. The following table summarizes its hazard and precautionary statements according to the Globally Harmonized System (GHS).
| Category | Information | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. | |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage and Handling Protocols
3.1. Storage
-
Short-term Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[2]
-
Long-term Storage: For extended periods, it is recommended to store in a refrigerator.[3]
-
Inert Atmosphere: For sensitive applications, storing under an inert gas atmosphere is advisable.[3]
3.2. Handling
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.[4]
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid contact with skin, eyes, and clothing.[3][5] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the handling area.[5]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of the compound.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[4] Wear appropriate personal protective equipment (PPE) to prevent dust inhalation and contact with skin and eyes.[3]
-
Environmental Precautions: Prevent the product from entering drains.[3]
-
Containment and Cleanup:
Spill Response Protocol
Caption: Protocol for responding to an accidental spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[3]
-
Specific Hazards: Thermal decomposition may produce toxic fumes.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[5]
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment. It is recommended to use a licensed professional waste disposal service.[6]
References
- 1. chembk.com [chembk.com]
- 2. tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate - CAS:1160246-85-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. capotchem.cn [capotchem.cn]
- 5. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 6. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate. Our aim is to help you optimize your reaction yield, identify and mitigate common issues, and ensure the successful synthesis of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective method involves a two-step process starting from a suitable Boc-protected proline derivative. The key steps are the introduction of a cyanomethyl group at the 4-position of the pyrrolidine ring, followed by a reductive cyclization of the resulting nitrile to form the desired spirocyclic lactam.
Q2: I am observing a low yield in the final reductive cyclization step. What are the potential causes and solutions?
Low yields in the reductive cyclization using Raney Ni and H₂ can stem from several factors:
-
Catalyst Activity: Raney Ni is pyrophoric and can lose activity if not handled and stored properly under an inert atmosphere or solvent. Ensure you are using freshly prepared or properly stored catalyst.
-
Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reduction. The reaction typically requires a pressure of around 50 psi, but this may need optimization for your specific setup.
-
Reaction Time and Temperature: The reaction is typically run at room temperature. If the reaction is sluggish, a modest increase in temperature could be beneficial, but this should be monitored carefully to avoid side reactions. Ensure the reaction is allowed to proceed to completion by monitoring with an appropriate technique like TLC or LC-MS.
-
Purity of the Starting Material: Impurities in the cyanomethyl pyrrolidine precursor can poison the catalyst or lead to side reactions. Ensure your starting material is of high purity.
Q3: During the Boc protection of the spirocyclic diamine, I am getting a mixture of mono- and di-protected products. How can I improve the selectivity for mono-protection?
Achieving selective mono-Boc protection of a diamine can be challenging. Here are some strategies to improve selectivity:
-
Stoichiometry: Carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc₂O). Using one equivalent or slightly less can favor mono-protection.
-
Slow Addition: Add the Boc₂O solution dropwise to the solution of the diamine at a low temperature (e.g., 0 °C) to control the reaction rate and minimize di-protection.
-
pH Control: Maintaining a slightly acidic pH can protonate one of the amino groups, rendering it less nucleophilic and favoring reaction at the other amine.
Q4: What are some common side products to look out for during the synthesis?
Potential side products include:
-
Over-reduction: In the reductive cyclization step, the lactam carbonyl could potentially be reduced further, although this is less common under typical conditions for nitrile reduction.
-
Di-Boc protected product: As mentioned, di-protection is a common side product during the Boc protection step.
-
Incomplete cyclization: The intermediate amino-nitrile may be present if the reductive cyclization does not go to completion.
Q5: How can I effectively purify the final product?
The product, being a polar and basic compound, can be challenging to purify by standard silica gel chromatography. Consider the following:
-
Column Chromatography: If using silica gel, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing. Alternatively, reverse-phase chromatography can be an effective method.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Q6: What are the expected spectral data for this compound?
While specific experimental data can vary, you can expect the following characteristic signals:
-
¹H NMR: Signals corresponding to the tert-butyl group (a singlet around 1.4-1.5 ppm), and complex multiplets for the protons on the two five-membered rings.
-
¹³C NMR: A signal for the tert-butyl quaternary carbon and the methyl carbons, signals for the carbonyl carbons of the carbamate and the lactam, and signals for the spiro carbon and the other carbons of the heterocyclic rings.
-
Mass Spectrometry: The expected molecular ion peak [M+H]⁺ for C₁₂H₂₀N₂O₃ would be approximately 241.15 m/z.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in cyanomethylation step | Incomplete reaction. | Increase reaction time and/or temperature. Ensure proper activation of the starting material. |
| Side reactions. | Use a milder base or a more selective alkylating agent. Purify the starting material to remove reactive impurities. | |
| Difficulties in isolating the cyanomethylated intermediate | Product is an oil or highly soluble in the workup solvent. | Use a different extraction solvent. Consider derivatization to a solid for easier isolation. |
| Reductive cyclization is slow or incomplete | Inactive Raney Ni catalyst. | Use fresh or properly stored Raney Ni. Increase catalyst loading. |
| Insufficient hydrogen pressure. | Ensure the reaction vessel is properly sealed and pressurized to the recommended level (e.g., 50 psi). | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of multiple products during cyclization | Over-reduction or side reactions. | Optimize reaction conditions (temperature, pressure, catalyst). Consider a more selective reducing agent if over-reduction is observed. |
| Poor separation during column chromatography | Tailing of the basic product on silica gel. | Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent. Use an alternative stationary phase like alumina or reverse-phase silica. |
| Product is an oil and does not crystallize | Presence of impurities. | Re-purify the product using chromatography. Try different solvent systems for recrystallization. |
| The product is inherently an oil at room temperature. | If the product is pure, it may be an oil. In this case, purification by chromatography is the best option. | |
| Inconsistent yields between batches | Variability in reagent quality or reaction conditions. | Standardize all reaction parameters, including reagent sources and purity, reaction times, and temperatures. |
Experimental Protocols
Step 1: Synthesis of Tert-butyl 4-(cyanomethyl)-4-(ethoxycarbonyl)pyrrolidine-1-carboxylate (Hypothetical)
This protocol is adapted from procedures for similar compounds. Optimization may be required.
-
Reaction Setup: To a solution of tert-butyl 4-(ethoxycarbonyl)pyrrolidine-1-carboxylate in a suitable aprotic solvent (e.g., THF, DMF), add a strong, non-nucleophilic base (e.g., LDA, NaH) at a low temperature (e.g., -78 °C to 0 °C) under an inert atmosphere (e.g., Argon, Nitrogen).
-
Addition of Alkylating Agent: Stir the mixture for a specified time to allow for deprotonation, then add bromoacetonitrile dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Step 2: Synthesis of this compound (Reductive Cyclization)
This protocol is based on the synthesis of a closely related isomer.[1]
-
Reaction Setup: In a high-pressure reaction vessel, dissolve the purified tert-butyl 4-(cyanomethyl)-4-(ethoxycarbonyl)pyrrolidine-1-carboxylate in a suitable solvent such as methanol.
-
Catalyst Addition: Carefully add Raney Nickel (as a slurry in the reaction solvent) to the solution. The amount of catalyst may need to be optimized, but a starting point is a significant weight excess relative to the substrate.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to approximately 50 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Wash the celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography (as described in the troubleshooting section) or by recrystallization.
Quantitative Data Summary
The following tables provide hypothetical but plausible ranges for reaction parameters based on analogous syntheses. These should be used as a starting point for optimization.
Table 1: Reaction Parameters for Cyanomethylation
| Parameter | Value |
| Temperature | -78 °C to room temperature |
| Reaction Time | 2 - 12 hours |
| Solvent | THF or DMF |
| Base | LDA or NaH |
| Yield | 60 - 85% (expected) |
Table 2: Reaction Parameters for Reductive Cyclization
| Parameter | Value |
| Catalyst | Raney Nickel |
| Hydrogen Pressure | 40 - 60 psi |
| Temperature | Room Temperature |
| Reaction Time | 8 - 24 hours |
| Solvent | Methanol |
| Yield | 70 - 90% (expected) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield in the reductive cyclization step.
References
Technical Support Center: Purification of Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The most commonly used stationary phase for the purification of this and structurally similar compounds is silica gel (SiO2), typically with a particle size of 40-63 µm (230-400 mesh) for flash column chromatography.
Q2: What mobile phase systems are recommended for the column chromatography of this compound?
A2: A common mobile phase system for purifying N-Boc protected spiro-lactams is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate (EtOAc). A gradient elution from a lower to a higher concentration of ethyl acetate is often effective. For more polar impurities, a solvent system containing dichloromethane (DCM) and methanol (MeOH) may be more suitable.
Q3: My compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?
A3: The acidic nature of standard silica gel can sometimes cause the deprotection of the tert-butoxycarbonyl (Boc) group. To mitigate this, you can use deactivated silica gel (e.g., by treating it with a small amount of a neutral or basic agent like triethylamine in the mobile phase) or opt for an alternative stationary phase such as neutral alumina.
Q4: Can this compound be purified by any method other than column chromatography?
A4: Yes, for some similar compounds, recrystallization has been reported as an effective purification method.[1] A potential solvent for recrystallization of this compound could be ethanol. This method is particularly useful for large-scale purifications where chromatography may be less practical.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. If using a DCM/MeOH system, increase the percentage of methanol. |
| The compound may have low solubility in the mobile phase. | Ensure the compound is fully dissolved in the loading solvent before applying to the column. | |
| Product elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a lower percentage of the more polar solvent (e.g., ethyl acetate or methanol). |
| Poor separation of the product from impurities | The chosen mobile phase system is not providing adequate resolution. | - Try a different solvent system. For example, if hexanes/EtOAc is not working, consider a system with dichloromethane and methanol. - Use a shallower solvent gradient during elution. - Ensure the column is packed properly to avoid channeling. |
| The column is overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. As a general rule, the sample load should be about 1-5% of the mass of the stationary phase. | |
| Streaking or tailing of the product band | The compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier to the mobile phase. For example, a small percentage of triethylamine can help to reduce tailing for basic compounds on silica gel. |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the crude product in a minimal amount of solvent for loading, or use a dry loading technique. | |
| Loss of the Boc-protecting group | The silica gel is too acidic. | - Use silica gel that has been neutralized with a base (e.g., triethylamine). - Consider using a different stationary phase like neutral alumina. |
Experimental Protocol: Exemplary Purification via Flash Column Chromatography
This protocol is a general guideline for the purification of this compound and may require optimization based on the specific impurity profile of the crude material.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% EtOAc in hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks or air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
3. Sample Preparation and Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the mobile phase). Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
4. Elution:
-
Begin eluting with a low polarity mobile phase (e.g., 10% EtOAc in hexanes).
-
Gradually increase the polarity of the mobile phase (e.g., increase the percentage of EtOAc). The optimal gradient will need to be determined by monitoring the separation on TLC.
-
Collect fractions and monitor their composition by TLC.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Data Presentation
The following table presents representative data for the purification of this compound. Actual results may vary.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase System | Hexanes and Ethyl Acetate (EtOAc) |
| Elution Gradient | Stepwise gradient from 10% to 50% EtOAc in Hexanes |
| Typical Rf of Pure Product | ~0.4 in 40% EtOAc/Hexanes |
| Crude Product Mass | 1.0 g |
| Purified Product Mass | 0.85 g |
| Yield | 85% |
| Purity (by NMR) | >95% |
Workflow Diagram
Caption: Troubleshooting workflow for the column chromatography purification.
References
Technical Support Center: Boc Deprotection of Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Boc deprotection of tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Boc deprotection of this compound?
A1: The primary side reaction is the alkylation of nucleophilic sites by the reactive tert-butyl cation generated during the cleavage of the Boc group.[1][2] For this specific substrate, potential nucleophiles include the newly deprotected secondary amine, the amide nitrogen of the lactam, and the amide oxygen. This can lead to the formation of N-tert-butylated and O-tert-butylated byproducts. Additionally, under strong acidic conditions, intramolecular cyclization or rearrangement involving the lactam ring and the secondary amine can occur.
Q2: What are scavengers and why are they important in this specific deprotection?
A2: Scavengers are nucleophilic compounds added to the reaction mixture to trap the electrophilic tert-butyl cation before it can react with the desired product.[1][2] Their use is crucial in the deprotection of this compound to minimize the formation of tert-butylated side products. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), and anisole.
Q3: How can I monitor the progress of the deprotection reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
TLC: The deprotected product is more polar than the starting material and will have a lower Rf value. Staining with ninhydrin can visualize the free amine as a colored spot.
-
LC-MS: This technique can track the disappearance of the starting material and the appearance of the product peak, confirming the mass of the desired compound.[3]
-
NMR: ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet of the Boc group's tert-butyl protons around 1.4 ppm.[4][5]
Q4: What are the signs of incomplete deprotection?
A4: Incomplete deprotection is indicated by the presence of the starting material in the crude reaction mixture, as observed by TLC, LC-MS, or NMR.[3] This can result in a complex mixture of products after subsequent reaction steps and lower overall yields.
Troubleshooting Guides
Issue 1: Formation of Unexpected Side Products
Symptoms:
-
Multiple spots on TLC in addition to the product and starting material.
-
Unexpected masses observed in the LC-MS analysis of the crude reaction mixture.
-
Complex ¹H NMR spectrum of the crude product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Tert-butylation of the deprotected amine or lactam. | Add a scavenger to the reaction mixture. Triethylsilane (TES) or triisopropylsilane (TIS) are effective at trapping the tert-butyl cation. A typical cocktail is TFA/DCM with 5-10% TES. |
| Intramolecular cyclization or rearrangement. | Use milder deprotection conditions. Consider using a lower concentration of TFA, a shorter reaction time, or a different acid such as 4M HCl in dioxane. Running the reaction at a lower temperature (e.g., 0 °C) can also help minimize these side reactions. |
| Degradation of the spirocyclic core. | Strong acidic conditions can sometimes lead to the opening of the lactam ring or other rearrangements. If suspected, switch to milder conditions or a different deprotection strategy altogether (e.g., using a different protecting group if possible in the synthetic design). |
Issue 2: Incomplete Deprotection
Symptoms:
-
Significant amount of starting material remaining after the reaction, as confirmed by TLC, LC-MS, or NMR.[3]
-
Low yield of the desired product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient acid strength or concentration. | Increase the concentration of TFA in the reaction mixture (e.g., from 20% to 50% in DCM). Alternatively, switch to a stronger acid system like 4M HCl in 1,4-dioxane. |
| Inadequate reaction time or temperature. | Increase the reaction time and monitor the progress closely by TLC or LC-MS. If the reaction is sluggish at room temperature, consider gentle warming (e.g., to 40 °C), but be mindful that this may also increase side product formation. |
| Steric hindrance. | The spirocyclic nature of the molecule might sterically hinder the approach of the acid. In such cases, longer reaction times or a stronger acid system may be necessary. |
Data Presentation
The following tables summarize typical conditions and outcomes for Boc deprotection, providing a baseline for optimization. Note that specific yields for this compound are not widely reported in the literature; the data below is based on general Boc deprotection of amines and peptides and should be adapted for this specific substrate.
Table 1: Comparison of Acidic Deprotection Conditions for Boc-Protected Amines
| Reagent/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| 20-50% TFA in DCM | 0 - RT | 0.5 - 2 | >90 | A common and effective method. May require scavengers to prevent side reactions.[6] |
| 4M HCl in 1,4-Dioxane | RT | 1 - 4 | >90 | A good alternative to TFA, often resulting in a crystalline hydrochloride salt. |
| Neat TFA | 0 - RT | 0.25 - 1 | >95 | Harsher conditions, should be used with caution for sensitive substrates. |
Table 2: HPLC Analysis of a Model Boc Deprotection Reaction
| Compound | Retention Time (min) | Purity (%) |
| Boc-Protected Amine (Starting Material) | 15.2 | >98 |
| Deprotected Amine (Product) | 8.5 | 95 |
| Tert-butylated Side Product | 16.1 | 3 |
| Other Impurities | - | 2 |
| HPLC conditions: C18 column, gradient of 5-95% acetonitrile in water with 0.1% TFA over 20 minutes.[3] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA/DCM with a Scavenger
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Scavenger Addition: Add triethylsilane (TES) (2-5 eq) to the solution.
-
Deprotection: Cool the mixture to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC or LC-MS. Typical reaction times are 30 minutes to 2 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt can be used directly or neutralized by dissolving in DCM and washing with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[7]
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Preparation: To a round-bottom flask containing this compound (1.0 eq), add a 4 M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, the product may precipitate as the hydrochloride salt. The solvent can be removed under reduced pressure. The resulting solid can be washed with a non-polar solvent like diethyl ether and dried under vacuum to yield the hydrochloride salt of the deprotected amine.
Visualizations
References
Long-term stability of Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate under various conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store the compound as a solid in a tightly sealed container in a dry environment at room temperature.[1] Storing under an inert atmosphere can provide additional protection against potential oxidative degradation.
Q2: How stable is the Boc (tert-butoxycarbonyl) protecting group on this molecule?
The Boc group is known for its stability under basic and nucleophilic conditions.[2][3] However, it is highly sensitive to acidic conditions and will be cleaved to yield the free amine.[2][4] Even mild acidic conditions can lead to deprotection over time.
Q3: What is the stability of the 6-oxo-1,7-diazaspiro[4.4]nonane (lactam) core?
The core structure contains a γ-lactam (a five-membered cyclic amide). Generally, γ-lactams are significantly more stable to hydrolysis than their β-lactam counterparts.[1] However, prolonged exposure to strong acidic or basic conditions can induce hydrolysis of the amide bond, leading to ring-opening.[5]
Q4: Can this compound be heated?
Caution should be exercised when heating this compound. While the spirocyclic lactam core is relatively stable, the Boc protecting group can be thermally labile. Thermal deprotection of Boc groups can occur at temperatures above 85-90°C, though higher temperatures may be required for complete and rapid removal.[4][6]
Q5: Is this compound sensitive to light?
Q6: What solvents are recommended for handling and short-term storage in solution?
For short-term storage in solution, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are generally suitable. Protic solvents like alcohols (e.g., methanol, ethanol) are also commonly used but may facilitate certain degradation pathways over extended periods, especially in the presence of trace impurities.[7] It is crucial to use dry solvents, as water can lead to hydrolysis of the lactam or Boc group under certain conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of Boc protecting group (confirmed by NMR or LC-MS) | Accidental exposure to acidic conditions (e.g., acidic solvent, glassware not properly neutralized, acidic reagents in the reaction mixture). | - Ensure all glassware is thoroughly washed and neutralized. - Use high-purity, neutral, or slightly basic solvents. - If acidic reagents are necessary for a subsequent step, perform the reaction at a low temperature and for the shortest possible time. - Consider using a different protecting group if acidic conditions are unavoidable in the synthetic route. |
| Formation of a ring-opened product (hydrolysis of the lactam) | Exposure to strong acidic or basic conditions, particularly with heating. | - Avoid extreme pH conditions. Buffer the reaction mixture if necessary to maintain a neutral pH. - If a reaction requires strong acid or base, conduct it at the lowest possible temperature to minimize hydrolysis. - Analyze samples at regular intervals to monitor for the formation of hydrolysis products. |
| Appearance of unexpected impurities during a reaction | Thermal degradation of the starting material or product. | - If the reaction requires heat, determine the thermal stability of the compound under the specific reaction conditions. - Consider running the reaction at a lower temperature for a longer duration. - Use analytical techniques like HPLC to monitor the reaction progress and detect the formation of degradation products. |
| Discoloration of the compound upon storage | Possible oxidative degradation or photodecomposition. | - Store the compound under an inert atmosphere (e.g., nitrogen or argon). - Protect the compound from light by storing it in an amber vial or in the dark. - Re-analyze the purity of the compound if discoloration is observed. |
Data Summary
Table 1: General Stability Profile of this compound
| Condition | Stability | Potential Degradation Pathway |
| Acidic pH (<4) | Labile | Cleavage of the Boc protecting group.[2][4] |
| Neutral pH (6-8) | Generally Stable | Minimal degradation expected under ambient conditions. |
| Basic pH (>10) | Moderately Stable | The Boc group is stable, but the lactam ring may undergo slow hydrolysis.[2][5] |
| Elevated Temperature (>85°C) | Potentially Unstable | Thermal cleavage of the Boc group.[4] |
| Light Exposure | Potentially Sensitive | Photo-oxidation of the amine functionalities.[4] |
| Oxidizing Agents | Potentially Sensitive | Oxidation of the amine or other susceptible parts of the molecule. |
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and establish the intrinsic stability of the molecule. This is a critical step in developing a stability-indicating analytical method.[8][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation (Solution):
-
Heat the stock solution at 80°C for 48 hours.
-
At various time points, withdraw an aliquot, cool to room temperature, and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
At various time points, withdraw a sample, dissolve it in the mobile phase to the desired concentration, and analyze by HPLC.
-
-
Photostability:
-
Expose the stock solution and solid compound to a calibrated light source (e.g., ICH option 1 or 2).
-
Analyze the samples after a specified exposure period.
-
3. Analytical Method:
-
A stability-indicating HPLC method should be used. This typically involves a C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol). The detector should be a photodiode array (PDA) to monitor for peak purity and the appearance of new peaks.
Visualizations
References
- 1. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
Identification of common impurities in Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate. The focus is on the identification and mitigation of common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in the synthesis of this compound?
A1: Impurities can be introduced at various stages of the manufacturing process and typically fall into three categories:
-
Starting Materials and Reagents: Unreacted starting materials, or impurities already present in them.
-
Synthesis Byproducts: Unwanted products from side reactions occurring during the formation of the spiro-γ-lactam core or the subsequent N-Boc protection step.[1][2]
-
Degradation Products: Products formed by the breakdown of the desired compound during the reaction, workup, purification, or storage.
Q2: What are the most common side reactions and resulting impurities during the formation of the spiro-γ-lactam ring?
A2: The formation of the diazaspiro[4.4]nonane core is a critical step where several side reactions can occur. Depending on the synthetic route (e.g., intramolecular cyclization), potential impurities include:
-
Incompletely Cyclized Intermediates: The linear precursor to the spirocycle may remain if the cyclization reaction does not go to completion.
-
Dimerization Products: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or oligomers, particularly in reactions like the Dieckmann condensation.[3]
-
Fused System Isomers: Instead of the desired spirocyclic product, a fused bicyclic system may form as an isomeric impurity.[1]
-
Epimerization: Chiral centers, especially those adjacent to a carbonyl group, can lose their stereochemical integrity under basic or acidic conditions, leading to diastereomeric impurities.[1]
Q3: What impurities are typically associated with the N-Boc protection step?
A3: The introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) is generally a clean reaction, but impurities can still arise:
-
Unprotected 6-oxo-1,7-diazaspiro[4.4]nonane: Incomplete reaction will leave the parent amine as an impurity.
-
Excess (Boc)₂O: Residual Boc anhydride can be present if not fully quenched during workup.[4]
-
tert-Butanol: A byproduct formed from the decomposition of the tert-butyl carbonate leaving group during the protection mechanism.[5]
-
Di-Boc Species: While less likely on a lactam nitrogen, double protection could theoretically occur if other reactive sites are present.
Q4: What are the recommended analytical methods for identifying and quantifying these impurities?
A4: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:[6]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating impurities and quantifying their levels relative to the active pharmaceutical ingredient (API).[2][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for obtaining the molecular weights of unknown peaks detected in the HPLC chromatogram, providing crucial clues to their identity.[2][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of the final product and any isolated impurities.[1][8]
-
Gas Chromatography (GC): Useful for detecting volatile impurities, such as residual solvents.[2][6]
Impurity Profile Summary
The following table summarizes common potential impurities, their likely origins, and key analytical signatures.
| Impurity Name | Potential Origin | Typical Analytical Signature (LC-MS) |
| Unreacted Starting Materials | Incomplete reaction | m/z corresponding to starting material molecular weights |
| Linear Precursor | Incomplete cyclization | m/z = [M+H]⁺ of the open-chain precursor |
| Dimeric Byproduct | Intermolecular side reaction | m/z ≈ 2 x Molecular Weight of precursor |
| Fused-Ring Isomer | Alternative cyclization pathway | m/z = [M+H]⁺ of the final product (requires separation) |
| 6-oxo-1,7-diazaspiro[4.4]nonane | Incomplete Boc protection | m/z = 141.11 [M+H]⁺ |
| tert-Butanol | Byproduct of Boc protection | Not typically seen by LC-MS; detectable by GC |
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield | Incomplete reaction; competing side reactions (dimerization, etc.). | - Optimize reaction conditions (temperature, time, concentration).- Use high-purity starting materials and solvents.- For Dieckmann-type cyclizations, consider using high-dilution conditions to favor intramolecular reaction.[3] |
| Multiple Peaks in HPLC/LC-MS | Presence of starting materials, intermediates, or byproducts. | - Compare retention times and mass data with known standards.- Isolate major impurities via preparative HPLC for structural analysis (NMR).- Adjust purification strategy (e.g., change chromatography column, solvent gradient, or recrystallization solvent). |
| Product Fails Purity Specification | Inefficient purification; presence of co-eluting impurities. | - Develop an optimized HPLC method with better resolution.- Employ orthogonal purification techniques (e.g., normal phase followed by reverse phase chromatography).- Consider derivatization to separate stubborn impurities. |
| Inconsistent Batch Results | Variability in raw materials; poor control over reaction parameters. | - Implement stringent quality control for all starting materials.- Ensure precise control of reaction temperature, addition rates, and stirring.- Standardize workup and purification procedures across all batches. |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection
This protocol describes the final step in the synthesis, where the Boc protecting group is introduced.
-
Dissolution: Dissolve 6-oxo-1,7-diazaspiro[4.4]nonane (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.
-
Base Addition: Add triethylamine (TEA, 1.2 eq.) to the solution and stir for 10 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise to the stirred solution at room temperature.[9]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the final product.
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a starting point for developing a quality control method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in a 1:1 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Impurity Identification Workflow
The following diagram illustrates a logical workflow for identifying and addressing unknown impurities encountered during synthesis.
Caption: Troubleshooting workflow for impurity identification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. soeagra.com [soeagra.com]
- 9. jk-sci.com [jk-sci.com]
Technical Support Center: Stereoselective Synthesis of Diazaspiro[4.4]nonanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stereoselective synthesis of diazaspiro[4.4]nonanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for obtaining diazaspiro[4.4]nonane cores?
The two most prevalent and versatile methods for constructing the diazaspiro[4.4]nonane skeleton are the [3+2] cycloaddition reaction (a type of 1,3-dipolar cycloaddition) and the domino radical bicyclization. The [3+2] cycloaddition typically involves the reaction of an azomethine ylide with a dipolarophile to form a pyrrolidine ring fused to another ring system. Domino radical bicyclization, on the other hand, utilizes a cascade of intramolecular cyclizations of a radical intermediate to rapidly assemble the spirocyclic core.[1]
Q2: What are the key factors influencing stereoselectivity in the [3+2] cycloaddition synthesis of diazaspiro[4.4]nonanes?
Several factors can significantly impact the stereochemical outcome of the [3+2] cycloaddition. These include:
-
Catalyst System: For asymmetric syntheses, the choice of a chiral catalyst is paramount. Chiral phosphoric acids and metal complexes with specific ligands (e.g., N,O-ligands or N,P-ligands with Cu(OAc)₂) have been shown to induce high diastereoselectivity.[2]
-
Solvent Polarity: The solvent can influence the transition state of the cycloaddition, thereby affecting the diastereoselectivity. It is often beneficial to screen a variety of solvents with different polarities.[2]
-
Reaction Temperature: Lowering the reaction temperature often favors the formation of the kinetically controlled product, which may lead to higher diastereomeric purity. Conversely, higher temperatures can lead to an equilibrium of diastereomers.[2]
-
Steric Hindrance: The steric bulk of substituents on both the azomethine ylide and the dipolarophile can direct the facial selectivity of the cycloaddition.[2]
-
Additives: The presence of additives, such as benzoic acid, can promote the reaction and influence both regioselectivity and diastereoselectivity.[2]
Q3: How can I improve the yield and minimize side products in a domino radical bicyclization for 1-azaspiro[4.4]nonane synthesis?
The formation of side products in domino radical bicyclizations often arises from the premature quenching of radical intermediates. To mitigate this, consider the following:
-
Choice of Radical Initiator: The initiator can affect the rate of the desired cyclization versus side reactions. For instance, triethylborane (Et₃B) allows for milder reaction conditions (room temperature) and can improve diastereoselectivity and reduce side products compared to initiators like AIBN, which require higher temperatures.[2]
-
Concentration of Radical Mediator: In reactions using a mediator like tributyltin hydride (Bu₃SnH), maintaining a low steady-state concentration by slow addition can favor the desired cyclization cascade over premature reduction of the initial radical.
-
Reaction Time and Temperature: Optimizing both time and temperature is crucial. Shorter reaction times, often achievable with more reactive initiators, can minimize the window for side reactions to occur.[2]
Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (d.r.) in [3+2] Cycloaddition
Symptom: Your [3+2] cycloaddition reaction to form a diazaspiro[4.4]nonane derivative is resulting in a low diastereomeric ratio, making purification difficult and reducing the yield of the desired isomer.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Lower the reaction temperature. Kinetically controlled products, often with higher diastereoselectivity, are generally favored at lower temperatures. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities. The transition state of the cycloaddition is sensitive to the solvent environment. |
| Ineffective Catalyst or Ligand | If using a catalyst, screen different chiral ligands or catalyst systems. For non-catalyzed reactions, consider if a catalyst could improve selectivity. |
| Unfavorable Steric Interactions | If possible, modify the steric bulk of the substituents on your starting materials to favor one approach of the dipole to the dipolarophile. |
| Lack of an Additive | Screen acidic additives like benzoic acid, which can influence both the rate and selectivity of the cycloaddition.[2] |
Issue 2: Poor Enantioselectivity in Asymmetric Synthesis
Symptom: Your asymmetric synthesis is producing the diazaspiro[4.4]nonane product with low enantiomeric excess (e.e.).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Chiral Catalyst/Ligand | The choice of the chiral catalyst and its corresponding ligand is critical. It is advisable to screen a variety of catalysts and ligands to find the optimal combination for your specific substrate. |
| Racemization Under Reaction Conditions | The product might be racemizing under the reaction or workup conditions. Check the stability of your product under the reaction conditions (e.g., prolonged reaction times, acidic or basic conditions). |
| Low Catalyst Loading or Purity | Ensure the catalyst is of high purity and used at an appropriate loading. Low catalyst concentration or impurities can lead to a competing, non-selective background reaction. |
| Incorrect Temperature | Enantioselectivity is often highly temperature-dependent. A temperature screen is recommended to find the optimal balance between reaction rate and enantioselectivity. |
Data Presentation
Table 1: Illustrative Diastereoselectivity in Spiro-pyrrolidine Synthesis via [3+2] Cycloaddition
The following data is for the synthesis of spirooxindole-pyrrolidines, which are structurally related to diazaspiro[4.4]nonanes, and illustrates the high diastereoselectivity that can be achieved.
| Entry | Dipolarophile Substituent (R) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | H | 92 | >99:1 |
| 2 | 4-F | 95 | >99:1 |
| 3 | 4-Cl | 96 | >99:1 |
| 4 | 4-Br | 94 | >99:1 |
| 5 | 2-Cl | 88 | >99:1 |
Reaction Conditions: Olefinic oxindole (1.0 equiv), tetrahydroisoquinoline (1.3 equiv), and aryl aldehyde (1.1 equiv) in anhydrous ethanol with benzoic acid (0.5 equiv) in a microwave reactor at 125 °C for 30 minutes.
Table 2: Enantioselectivity in the Synthesis of a Chiral 1-Azaspiro[4.4]nonane Derivative
This table highlights the high enantiomeric excess achievable in the synthesis of a key chiral intermediate for natural product synthesis.
| Synthetic Route | Key Step | Overall Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal | Asymmetric Michael reaction followed by a Curtius rearrangement | 26 (over 8 steps) | ≥ 95 |
Experimental Protocols
Protocol 1: Diastereoselective [3+2] Cycloaddition for Spirooxindole-Pyrrolidine Synthesis
This protocol is a general procedure for the three-component synthesis of spirooxindole-pyrrolidines.[2]
1. Reactant Preparation:
-
To a microwave vial, add the olefinic oxindole (1.0 equiv), a cyclic amine (e.g., tetrahydroisoquinoline, 1.3 equiv), and the desired aryl aldehyde (1.1 equiv).
2. Solvent and Catalyst Addition:
-
Add anhydrous ethanol as the solvent.
-
Add benzoic acid (0.5 equiv) as the catalyst.
3. Reaction Execution:
-
Seal the vial and heat the reaction mixture in a microwave reactor to 125 °C for 30 minutes.
4. Work-up and Purification:
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer.
5. Characterization:
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.
Protocol 2: Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Derivatives
This protocol is a general procedure for the synthesis of the 1-azaspiro[4.4]nonane skeleton.[1]
1. Reactant Preparation:
-
In a round-bottom flask, dissolve the starting O-benzyl oxime ether (1.0 equiv) in cyclohexane to achieve a 0.02 M solution.
2. Initiator and Reagent Addition:
-
Add the radical initiator (e.g., AIBN, 0.25 equiv for high-temperature reactions, or Et₃B for room temperature reactions) and tributyltin hydride (1.2 equiv).
3. Inert Atmosphere:
-
Stopper the flask with a rubber septum and purge the system with an inert gas (e.g., nitrogen or argon) for 30 minutes.
4. Reaction Execution:
-
Method A (AIBN): Place the flask in a preheated oil bath at 90 °C and stir until the starting material is consumed (monitored by TLC).
-
Method B (Et₃B): Maintain the reaction at room temperature and stir until the starting material is consumed (monitored by TLC).
5. Work-up and Purification:
-
Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to separate the diastereomers.
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Amine Protecting Groups for the 1,7-Diazaspiro[4.4]nonane Scaffold
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 1,7-diazaspiro[4.4]nonane scaffold. The following information is designed to address specific issues encountered during the protection and deprotection of the two secondary amine functionalities within this unique spirocyclic system.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when working with amine protecting groups on the 1,7-diazaspiro[4.4]nonane scaffold?
The primary challenges include:
-
Selective Mono-protection: Achieving selective protection of one amine in the presence of the other identical amine.
-
Steric Hindrance: The spirocyclic nature of the scaffold can create steric hindrance, potentially slowing down protection and deprotection reactions.
-
Orthogonal Protection: Implementing a strategy where one protecting group can be removed without affecting the other, which is crucial for sequential functionalization.[1]
-
Complete Deprotection: Ensuring the complete removal of protecting groups, as incomplete deprotection can lead to complex mixtures and purification difficulties.
Q2: Which protecting groups are recommended for the 1,7-diazaspiro[4.4]nonane scaffold?
Commonly used and recommended amine protecting groups include:
-
Boc (tert-butoxycarbonyl): Stable under many conditions but easily removed with acid. It is a popular choice for one of the amine groups.[2]
-
Cbz (carbobenzyloxy): Stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[3]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Removed under mild basic conditions, making it orthogonal to both Boc and Cbz.[4]
Q3: How can I achieve selective mono-protection of the 1,7-diazaspiro[4.4]nonane scaffold?
A common strategy for mono-Boc protection of diamines involves the use of one equivalent of a strong acid, such as HCl or TFA, to protonate one of the amine groups.[5] The protonated amine is unreactive towards the protecting group reagent, allowing for the selective protection of the free amine.[6]
Q4: Are there any alternative, more labile protecting groups I can use?
Yes, for instances where very mild deprotection conditions are required, you might consider:
-
Teoc (2-(trimethylsilyl)ethylcarbamate): Cleaved by fluoride ions.
-
Alloc (allyloxycarbonyl): Removed by palladium(0) catalysis.[7] These offer additional orthogonality for complex synthetic routes.
Troubleshooting Guides
Issue 1: Incomplete or Slow Boc Protection
Question: My mono-Boc protection of 1,7-diazaspiro[4.4]nonane is giving low yields and a mixture of di-protected and unprotected starting material. What can I do?
Answer: This is a common issue when working with symmetrical diamines.
-
Troubleshooting Steps:
-
Acid-mediated mono-protonation: Ensure you are using one equivalent of a strong acid (e.g., HCl, TFA) to selectively deactivate one amine.
-
Reagent Stoichiometry: Use a slight excess of the Boc-anhydride (Boc₂O), typically 1.05-1.1 equivalents, relative to the diamine.
-
Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to improve selectivity.
-
Slow Addition: Add the Boc₂O solution dropwise to the reaction mixture to maintain a low concentration of the protecting group reagent.
-
Issue 2: Difficulty in Cbz Deprotection by Hydrogenolysis
Question: My Cbz group on the 1,7-diazaspiro[4.4]nonane scaffold is resistant to removal by catalytic hydrogenolysis. Why might this be happening?
Answer: Incomplete hydrogenolysis can be due to several factors.
-
Troubleshooting Steps:
-
Catalyst Poisoning: The palladium catalyst can be poisoned by sulfur-containing compounds or other impurities. Ensure your starting material and solvents are pure.
-
Catalyst Activity: Use a fresh batch of a high-activity catalyst, such as 10% Pd/C or Pearlman's catalyst (Pd(OH)₂/C).
-
Hydrogen Pressure: Increase the hydrogen pressure. While balloon pressure is often sufficient, some substrates may require higher pressures (e.g., up to 50 psi).
-
Solvent Choice: Ensure the substrate is fully dissolved in the reaction solvent. Methanol, ethanol, and ethyl acetate are common choices.
-
Alternative Hydrogen Source: Consider using transfer hydrogenolysis with a hydrogen donor like ammonium formate or formic acid, which can sometimes be more effective.[8]
-
Issue 3: Incomplete Fmoc Deprotection
Question: I am observing incomplete Fmoc removal from my 1,7-diazaspiro[4.4]nonane derivative using standard piperidine in DMF conditions. How can I resolve this?
Answer: Steric hindrance from the spirocyclic scaffold may be slowing down the deprotection.
-
Troubleshooting Steps:
-
Increase Reaction Time: Extend the deprotection time with 20% piperidine in DMF.
-
Increase Piperidine Concentration: A higher concentration of piperidine (e.g., 50%) may be necessary.
-
Use a Stronger Base: A small amount of a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be added to the piperidine solution to accelerate the reaction. A common mixture is 2% DBU in 20% piperidine/DMF.[4]
-
Elevated Temperature: Gently warming the reaction mixture (e.g., to 30-40 °C) can increase the rate of deprotection, but should be done cautiously to avoid side reactions.
-
Data Presentation
Table 1: Comparison of Common Amine Protecting Groups for Diamines
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Orthogonality |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., NaHCO₃, Et₃N), solvent (e.g., DCM, THF) | Strong acid (e.g., TFA, HCl in dioxane)[2] | Orthogonal to Cbz and Fmoc |
| Carbobenzyloxy | Cbz | Cbz-Cl, base (e.g., Na₂CO₃, Et₃N), solvent (e.g., H₂O/dioxane)[9] | Catalytic Hydrogenolysis (H₂, Pd/C)[10] | Orthogonal to Boc and Fmoc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), solvent (e.g., H₂O/dioxane) | Base (e.g., 20% piperidine in DMF)[4] | Orthogonal to Boc and Cbz |
Table 2: Representative Yields for Mono-Boc Protection of Various Diamines
| Diamine | Reagents and Conditions | Yield (%) | Reference |
| Ethylenediamine | 1 eq. HCl, 1 eq. Boc₂O, MeOH | 87 | [6] |
| 1,3-Diaminopropane | 1 eq. HCl, 1 eq. Boc₂O, MeOH | 75 | [6] |
| 1,4-Diaminobutane | 1 eq. HCl, 1 eq. Boc₂O, MeOH | 65 | [6] |
| Piperazine | 1 eq. HCl, 1 eq. Boc₂O, MeOH | 70-80 | [5] |
Note: Yields are highly substrate-dependent and may require optimization for the 1,7-diazaspiro[4.4]nonane scaffold.
Experimental Protocols
Protocol 1: General Procedure for Mono-Boc Protection of 1,7-Diazaspiro[4.4]nonane
-
Dissolve 1,7-diazaspiro[4.4]nonane (1.0 equiv) in anhydrous methanol at 0 °C.
-
Slowly add one equivalent of a solution of HCl in methanol.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 equiv) in methanol dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude mono-Boc-protected product, which can be purified by column chromatography.
Protocol 2: General Procedure for Cbz Protection of Mono-Boc-1,7-diazaspiro[4.4]nonane
-
Dissolve mono-Boc-1,7-diazaspiro[4.4]nonane (1.0 equiv) and a base such as triethylamine (1.5 equiv) in a suitable solvent like dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise, keeping the temperature below 5 °C.[10]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 3: General Procedure for Boc Deprotection
-
Dissolve the Boc-protected 1,7-diazaspiro[4.4]nonane derivative in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent.[11]
-
Stir the reaction at room temperature for 1-2 hours, monitoring for completion by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution or a basic ion-exchange resin).[12]
-
Extract the product with an organic solvent, dry, and concentrate.
Protocol 4: General Procedure for Cbz Deprotection via Catalytic Hydrogenolysis
-
Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[10]
-
Stir the reaction vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to yield the deprotected amine.
Protocol 5: General Procedure for Fmoc Deprotection
-
Dissolve the Fmoc-protected 1,7-diazaspiro[4.4]nonane derivative in N,N-dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the mixture at room temperature for 10-30 minutes.
-
If the reaction is slow, consider adding 2% DBU or warming the mixture slightly.
-
Remove the solvent under reduced pressure and purify the crude product.
Visualizations
Caption: Orthogonal protection workflow for 1,7-diazaspiro[4.4]nonane.
Caption: General troubleshooting workflow for incomplete deprotection.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. peptide.com [peptide.com]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Spirocyclic Amine Intermediates
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of spirocyclic amine intermediates. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of my spirocyclic amine intermediate?
A1: Poor solubility in spirocyclic amine intermediates often stems from a combination of factors inherent to their structure. The rigid, three-dimensional nature of the spirocyclic core can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the crystal structure. Additionally, these molecules can possess high lipophilicity ("grease-ball" characteristics) and low polarity, further limiting their affinity for aqueous solvents.[1]
Q2: What are the initial steps I should take to address the low solubility of a novel spirocyclic amine intermediate?
A2: A systematic approach is recommended. Start by accurately measuring the equilibrium solubility of the free base in relevant aqueous buffers (e.g., pH 7.4 phosphate-buffered saline) and organic solvents. This baseline data is crucial for selecting an appropriate solubilization strategy. Following this, a logical progression involves exploring pH modification, salt formation, and co-crystallization as initial, often highly effective, strategies for ionizable amine compounds.[2][3][4][5]
Q3: How can I leverage the basicity of the amine group to improve solubility?
A3: The basic nature of the amine functional group provides a direct handle for solubility enhancement through pH modification and salt formation.[6][7]
-
pH Adjustment: In an acidic environment, the amine group will be protonated, forming a more soluble ammonium salt. Simply lowering the pH of the aqueous medium can significantly increase the solubility of the intermediate.[8][9]
-
Salt Formation: Forming a stable salt of the spirocyclic amine with a pharmaceutically acceptable acid is one of the most common and effective methods to dramatically increase aqueous solubility and dissolution rate.[3][4][9] This is because salts often have more desirable physicochemical properties, including reduced crystal lattice energy compared to the free base.[4]
Q4: When should I consider strategies other than salt formation, such as co-crystals or amorphous dispersions?
A4: While salt formation is often a primary strategy, other approaches should be considered in the following scenarios:
-
Weakly Basic Amines: If your spirocyclic amine is weakly basic, forming a stable salt can be challenging. The pKa difference between the amine and the counter-ion is a key factor; a difference of at least 3 pKa units is generally recommended for stable salt formation.[10]
-
Unsuccessful Salt Screening: If a comprehensive salt screening campaign fails to identify a crystalline, stable salt with the desired solubility improvement, alternative strategies are necessary.
-
Polymorphism Issues with Salts: The identified salt form may exhibit complex polymorphism, which can create challenges for consistent manufacturing and performance.
-
Need for a Very High "Spring" Effect: Amorphous solid dispersions can generate a transient state of high supersaturation upon dissolution, which may be beneficial for maximizing absorption.[3] This "spring and parachute" effect can sometimes provide a greater bioavailability enhancement than crystalline salts.
Q5: Are there any structural modifications I can make to the spirocyclic scaffold itself to improve solubility?
A5: Yes, structural modifications can have a significant impact. For spirocyclic systems, incorporating heteroatoms like oxygen into the spirocyclic core has been shown to significantly lower lipophilicity and improve aqueous solubility.[11][12] This strategy, often termed "escape from flatland," increases the three-dimensional character and polarity of the molecule.[11] Replacing a cycloalkane ring within the spirocycle with an oxa-spirocyclic bioisostere can lead to a dramatic increase in water solubility.[12]
Troubleshooting Guides
Problem 1: My spirocyclic amine salt has poor stability and converts back to the free base.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient pKa difference | Select a stronger acid counter-ion. | A larger pKa difference (ideally >3) between the amine and the acid will favor complete and stable proton transfer, resulting in a more stable salt.[10] |
| High pH environment | Control the pH of the formulation or dissolution medium. | In a neutral or basic environment, the equilibrium will shift, causing the salt to dissociate back to the less soluble free base. Ensure the pH remains in a range where the protonated form is favored. |
| Hygroscopicity leading to disproportionation | Store the salt under dry conditions and consider using less hygroscopic counter-ions. | Absorbed water can facilitate the conversion of the salt back to the free base, especially if the free base is significantly less soluble. |
Problem 2: The amorphous solid dispersion of my intermediate is physically unstable and crystallizes over time.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient polymer stabilization | Screen for different polymers (e.g., PVP, HPMC-AS) and increase the polymer-to-drug ratio. | The polymer is crucial for maintaining the amorphous state by inhibiting molecular mobility and preventing recrystallization. The choice of polymer should be based on drug-polymer miscibility and interaction.[13] |
| High ambient temperature and humidity | Store the solid dispersion in a controlled, low-humidity environment and below its glass transition temperature (Tg). | Amorphous forms are thermodynamically metastable.[3] Elevated temperature and humidity can increase molecular mobility and act as a plasticizer, promoting conversion to the more stable crystalline form. |
| Low glass transition temperature (Tg) | Select polymers that result in a higher Tg for the dispersion. | A higher Tg indicates a more physically stable amorphous system that is less prone to crystallization during storage and handling. |
Data Summary Tables
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism of Solubility Increase | Typical Fold-Increase in Solubility | Advantages | Disadvantages |
| Salt Formation | Ionization, reduced crystal lattice energy.[4] | 10 to 1,000+ | High solubility increase, well-established, predictable.[3] | Only for ionizable compounds, potential for hygroscopicity and polymorphism. |
| Co-crystallization | Modification of crystal lattice through non-covalent bonds with a co-former.[14] | 2 to 100 | Applicable to non-ionizable compounds, can improve other physical properties (e.g., stability, compressibility).[14][15] | Co-former selection can be challenging, potential for dissociation in solution.[14] |
| Amorphous Solid Dispersion | Overcoming crystal lattice energy by creating a non-crystalline, high-energy form.[3] | 10 to 1,000+ | Can achieve high supersaturation, suitable for very poorly soluble compounds. | Physically and chemically unstable, requires stabilizing polymers, complex manufacturing (e.g., spray drying, hot-melt extrusion).[3] |
| Particle Size Reduction | Increased surface area available for dissolution (Noyes-Whitney equation).[4] | 2 to 10 | Simple concept, can be applied to many compounds. | Does not increase equilibrium solubility, potential for particle agglomeration.[5] |
| Lipid-Based Formulations | Solubilization of the lipophilic drug in lipidic excipients.[3] | Varies widely | Enhances absorption of lipophilic drugs, can mitigate food effects. | Can be complex to formulate and manufacture (e.g., SEDDS/SMEDDS).[3][16] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)
This protocol is the gold standard for determining the equilibrium solubility of a compound.[17]
-
Preparation: Add an excess amount of the spirocyclic amine intermediate to a known volume of the test solvent (e.g., purified water, pH 7.4 buffer) in a sealed vial. The presence of undissolved solid should be visible.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[17]
-
Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation (e.g., 15,000 rpm for 15 minutes) followed by careful collection of the supernatant, or by filtration using a low-binding filter (e.g., 0.22 µm PVDF).[17]
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved intermediate using a validated analytical method, such as HPLC-UV or LC-MS.
-
Solid Phase Analysis: Recover the remaining solid and analyze it (e.g., by XRPD) to ensure that the solid form has not changed during the experiment.
Protocol 2: Salt Screening Workflow
This protocol outlines a general workflow for identifying suitable salt forms of a spirocyclic amine.
-
Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable acids with a range of pKa values and physical properties. A pKa difference of >3 between the amine and the acid is a good starting point for successful salt formation.[10]
-
Screening Methods:
-
Slurry Conversion: Suspend the free base in various solvents and add a stoichiometric amount of the selected counter-ion. The resulting slurry is stirred for several days, either isothermally or with temperature cycling, to allow for conversion to the most stable salt form.[10]
-
Solvent Evaporation: Dissolve the free base and the counter-ion in a suitable solvent. Allow the solvent to evaporate slowly to promote crystallization of the salt.
-
Liquid-Assisted Grinding: Grind the free base and counter-ion together with a small amount of a solvent to facilitate the salt formation reaction.[18]
-
-
Solid Form Characterization: Isolate any resulting solids and analyze them using techniques like X-ray Powder Diffraction (XRPD) to identify new crystalline forms. Other techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and microscopy are used to characterize the new salts.
-
Solubility & Stability Assessment: Measure the aqueous solubility of the promising new salt forms and assess their physical stability under various conditions (e.g., temperature, humidity).
Protocol 3: Co-crystal Screening
This protocol provides a framework for discovering co-crystals of a spirocyclic amine intermediate.
-
Co-former Selection: Select a list of pharmaceutically acceptable co-formers from the GRAS (Generally Regarded As Safe) list.[19] Co-formers should have complementary functional groups (e.g., carboxylic acids, amides) capable of forming strong hydrogen bonds with the spirocyclic amine.
-
Screening Techniques:
-
Liquid-Assisted Grinding (LAG): Grind the spirocyclic amine and the co-former together in a 1:1 or other stoichiometric ratio with a few drops of a solvent.[18][20]
-
Slurry Co-crystallization: Stir a suspension of the amine and co-former in a solvent where both have limited solubility. This method often yields the thermodynamically most stable form.[21]
-
Solvent Evaporation: Dissolve both components in a common solvent and allow for slow evaporation to induce co-crystal formation.[22]
-
-
Hit Identification: Analyze the solids from each experiment using XRPD to identify new diffraction patterns that differ from the starting materials.
-
Characterization and Evaluation: Scale up promising hits to grow single crystals for structure determination. Evaluate the solubility, dissolution rate, and physical stability of the new co-crystals.
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Experimental workflow for pharmaceutical salt screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. ijpbr.in [ijpbr.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. longdom.org [longdom.org]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. crystallizationsystems.com [crystallizationsystems.com]
- 11. enamine.net [enamine.net]
- 12. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. ijsrtjournal.com [ijsrtjournal.com]
- 15. ijcrt.org [ijcrt.org]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Byproduct Formation in Spirocyclization Reactions
Welcome to the Technical Support Center for Spirocyclization Reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize spirocyclization reactions, with a focus on minimizing byproduct formation and improving reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when optimizing a spirocyclization reaction to minimize byproducts?
A1: The most critical factors include the choice of catalyst, solvent, reaction temperature, and the stoichiometry of the reactants.[1] The electronic and steric properties of the substrate also play a crucial role in determining the reaction's success and selectivity.[1] Understanding the reaction mechanism is key to developing a strategy to prevent byproduct formation.
Q2: How does the choice of solvent affect the outcome of a spirocyclization reaction?
A2: Solvents can significantly influence the reaction's pathway and selectivity. For instance, in the synthesis of sultone-containing spirooxindoles, acetone was found to be the optimal solvent to prevent the formation of the N-methylisatin byproduct.[2] In contrast, other solvents like 2-MeTHF, CPME, and MTBE resulted in the formation of this undesired byproduct.[2] The polarity, proticity, and coordinating ability of the solvent can all impact the stability of intermediates and transition states, thereby affecting the product distribution.
Q3: Can changing the base in my reaction help reduce byproduct formation?
A3: Absolutely. The choice of base is critical and can dramatically alter the reaction outcome. In the synthesis of a sultone-spirooxindole, various organic and inorganic bases were evaluated.[2] While many bases led to the formation of the N-methylisatin byproduct, Cs2CO3 was found to provide the highest yield of the desired product.[2] The strength and nature of the base can influence deprotonation steps, catalyst activity, and the stability of reactive intermediates.
Q4: What are some common byproducts observed in spirocyclization reactions?
A4: Byproduct formation is highly dependent on the specific reaction type and substrates. Some common examples include:
-
N-methylisatin: Formed via oxidation of the 3-hydroxyoxindole starting material in certain spirooxindole syntheses.[2]
-
Alkyne byproducts: Observed in carbene insertion reactions, arising from a 1,2-rearrangement.[3]
-
Ring-opened products: In some cases, the spirocyclic product itself may be unstable under the reaction or workup conditions, leading to byproducts. For example, a δ-valerolactone-derived spirocycle was found to be unstable, leading to an indanone byproduct via ring opening and decarboxylation.[4]
-
Dimerization products: Weakly reactive ketones in condensation reactions can sometimes lead to the formation of dihydropyrazine 1,4-dioxides through dimerization of the hydroxylaminoketone starting material.[5]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during spirocyclization reactions.
Issue 1: High Percentage of Byproduct Formation
Initial Assessment:
-
Identify the byproduct: Characterize the structure of the major byproduct(s) using techniques like NMR, MS, and IR spectroscopy. Understanding the byproduct's structure provides clues about the undesired reaction pathway.
-
Review the reaction mechanism: Does the byproduct structure suggest a known side reaction for this type of transformation (e.g., elimination, oxidation, rearrangement)?
-
Analyze reaction conditions: Carefully review all reaction parameters: temperature, concentration, reaction time, atmosphere, and purity of reagents and solvents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high byproduct formation.
Corrective Actions:
-
Temperature Adjustment: Lowering the reaction temperature can often increase selectivity by favoring the kinetic product over thermodynamic byproducts. Conversely, for some reactions, increasing the temperature may be necessary to overcome the activation energy for the desired pathway.
-
Solvent Screening: As discussed in the FAQs, the solvent plays a crucial role. A systematic screen of solvents with varying polarities and coordinating abilities is recommended.
-
Catalyst/Reagent Modification:
-
Catalyst Loading: The amount of catalyst can impact selectivity. An optimization table can be helpful (see Table 1).
-
Ligand Modification: For metal-catalyzed reactions, modifying the steric and electronic properties of the ligand can significantly improve selectivity.
-
Alternative Reagents: If a particular reagent is suspected of promoting a side reaction, consider alternatives. For example, using a milder base or a different oxidizing agent.
-
-
Concentration Adjustment: Changing the concentration of reactants can influence the relative rates of competing uni- and bimolecular reaction pathways.
Issue 2: Low or No Yield of the Desired Spirocyclic Product
Initial Assessment:
-
Confirm Starting Material Purity: Impurities in the starting material can inhibit the catalyst or lead to side reactions.[6]
-
Verify Reagent Quality: Ensure all reagents are of good quality and have been handled and stored correctly. Some reagents may require purification immediately before use.[6]
-
Check Reaction Setup: Confirm that the reaction was assembled correctly, under the appropriate atmosphere (e.g., inert gas), and with clean, dry glassware.[6]
-
Monitor the Reaction: Use techniques like TLC or LC-MS to monitor the reaction progress from the beginning to identify if the starting material is being consumed and if any new spots corresponding to the product or byproducts are appearing.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Corrective Actions:
-
If no reaction occurs:
-
Increase Temperature: Carefully increase the reaction temperature in increments.
-
Add More Reagent: If a stoichiometric reagent is used, consider adding another equivalent. For catalytic reactions, increasing the catalyst loading might be beneficial.
-
-
If starting material is consumed but the desired product is not formed:
-
Product Instability: The product may be unstable under the reaction conditions or during workup.[7] Test the stability of the purified product under the reaction conditions. Consider a milder workup procedure.
-
Incorrect Product Identification: Re-evaluate the characterization data to ensure the expected product is being targeted.
-
Quantitative Data Summary
The following tables provide examples of how systematic optimization of reaction parameters can reduce byproduct formation and improve the yield of the desired spirocyclic product.
Table 1: Optimization of Base and Solvent in a Spirooxindole Synthesis [2]
| Entry | Base (2 equiv.) | Solvent | Yield of Spirooxindole (%) | Formation of N-methylisatin byproduct |
| 1 | DBU | Acetonitrile | 50 | Yes |
| 2 | ... | ... | ... | ... |
| 4 | Cs₂CO₃ | Acetonitrile | - | Yes |
| 6 | Cs₂CO₃ | Acetone | 82 | No |
| 8 | Cs₂CO₃ | 2-MeTHF | - | Yes |
| 9 | Cs₂CO₃ | CPME | - | Yes |
| 10 | Cs₂CO₃ | MTBE | - | Yes |
| 11 | Cs₂CO₃ | GVL | 50 | No |
| 12 | Cs₂CO₃ | Cyrene | 72 | No |
Data adapted from a study on the synthesis of sultone-containing spirooxindoles. The use of Cs₂CO₃ as the base and acetone as the solvent was crucial for eliminating the formation of the N-methylisatin byproduct and achieving a high yield.
Table 2: Influence of Ligand on Enantioselectivity and Yield in a Nickel-Catalyzed Spirocyclization [4]
| Entry | Substrate | Ligand | Yield (%) | ee (%) |
| 1 | 12a | SL-M001-1 | 54 | 78 |
| 2 | 12a | SL-M009-1 | 84 | 86 |
This data highlights the significant impact of ligand choice on both the yield and enantioselectivity of the spirocyclization reaction.
Experimental Protocols
General Protocol for Optimizing a Spirocyclization Reaction:
-
Small-Scale Test Reactions: Set up a series of small-scale reactions in parallel to screen different parameters (e.g., solvent, catalyst, temperature, base).
-
Systematic Variation: Change one parameter at a time to clearly identify its effect on the reaction outcome.
-
Monitoring: Monitor each reaction by TLC or LC-MS at regular intervals to track the consumption of starting material and the formation of product and byproducts.
-
Analysis: After the reaction is complete, carefully isolate and quantify the desired product and any major byproducts to determine the yield and selectivity for each set of conditions.
-
Scale-Up: Once the optimal conditions have been identified on a small scale, the reaction can be scaled up.
Example Protocol: Synthesis of Spiro-Dithiolane [8]
This protocol is provided as an example of a detailed experimental procedure.
-
To a four-neck flask (1 L) equipped with a reflux condenser, add NaSH aq. (7.0 eq., 3.33 mol, 186.5 g, 29.8 M in water).
-
Stir the reaction at 210 rpm for 30 min at 40 °C.
-
Add sulfur powder (1.3 eq., 0.62 mol, 19.9 g) to the flask. (Note: Generated H₂S gas should be trapped externally).
-
Heat the reaction mixture to 95 °C (oil bath temperature, internal temperature ~90 °C) and stir for 1 h.
-
Cool the reaction to 50 °C.
-
Add a solution of tetrachloropentaerthriol (9.5 mmol, 2 g) and tetrabutylammonium bromide (TBAB, 8.5 mol%, 0.26 g, 0.81 mmol) in toluene (6.8 mL) to the reaction mixture.
-
Continue stirring under the optimized conditions to obtain the desired spiro-dithiolane product.
Visualizations
Caption: Competing reaction pathways leading to desired product vs. byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Total syntheses of natural products containing spirocarbocycles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01524C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. How To [chem.rochester.edu]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Aqueous Workup for Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate. This guide focuses on addressing specific issues that may be encountered during aqueous workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is the typical physical state of this compound, and how does this influence the workup strategy?
A1: this compound is a solid at room temperature.[1] This is advantageous for purification, as it suggests that recrystallization is a viable and effective method for obtaining a high-purity product. A related isomer, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, has been successfully purified by recrystallization from ethanol, further supporting this approach.[2]
Q2: Which organic solvents are suitable for extracting the product from the aqueous layer?
Q3: My product appears to have significant water solubility, leading to low extraction yields. What can I do?
A3: If you suspect product loss to the aqueous layer, you can increase the ionic strength of the aqueous phase by saturating it with sodium chloride (brine). This "salting out" effect can decrease the solubility of organic compounds in the aqueous layer and drive more of your product into the organic phase. Performing multiple extractions with smaller volumes of organic solvent is also more effective than a single extraction with a large volume.
Q4: I am observing a stable emulsion during the aqueous extraction. How can I resolve this?
A4: Emulsion formation is a common issue when working with amine-containing compounds. To break an emulsion, you can try the following:
-
Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel.
-
Solvent Addition: Add a small amount of the organic solvent used for extraction.
-
Filtration: Pass the emulsified layer through a pad of celite or glass wool.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
Patience: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.
Q5: Are there any specific pH considerations I should be aware of during the workup?
A5: The Boc-protecting group is sensitive to strong acids. Therefore, acidic washes should be performed with dilute, weak acids if necessary, and prolonged contact should be avoided. A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is often used to neutralize any remaining acid and remove acidic byproducts.[3] For basic impurities, a wash with a dilute acid solution (e.g., 0.1 N HCl) can be effective, but care must be taken to avoid Boc deprotection.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Recovery After Extraction | - Product is highly soluble in the aqueous phase.- Product has degraded during workup. | - Saturate the aqueous layer with NaCl (brine) before extraction.- Perform multiple extractions with the organic solvent.- Ensure workup conditions are not too acidic or basic, which could cleave the Boc group. |
| Formation of a Persistent Emulsion | - Presence of amphiphilic impurities or the product itself acting as a surfactant. | - Add saturated brine to the separatory funnel.- Filter the emulsion through a pad of Celite®.- Allow the mixture to stand for an extended period. |
| Product Contaminated with Starting Materials | - Incomplete reaction.- Inefficient extraction of starting materials. | - Optimize reaction conditions to drive the reaction to completion.- Employ a specific wash to remove the unreacted starting material (e.g., a dilute acid or base wash, depending on the nature of the starting material). |
| "Oiling Out" During Recrystallization | - The compound is separating from the solution above its melting point.- Rapid cooling. | - Ensure the crude product is free of residual solvent by drying under high vacuum.- Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.- Try a different solvent system for recrystallization. |
| No Crystal Formation During Recrystallization | - The solution is not sufficiently supersaturated.- Presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the desired product. |
Experimental Protocols
General Aqueous Workup Protocol
-
Quenching: Cool the reaction mixture to room temperature. If the reaction contains reactive reagents, quench by slowly adding water or an appropriate quenching solution.
-
Solvent Addition: Dilute the mixture with an organic solvent suitable for extraction (e.g., ethyl acetate or dichloromethane).
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with water to remove water-soluble impurities.
-
To remove acidic impurities, wash with a saturated aqueous solution of sodium bicarbonate.
-
To remove basic impurities, a wash with a dilute acid (e.g., 0.1 N HCl) can be used cautiously to avoid Boc-deprotection.
-
Finally, wash with brine to facilitate drying.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Recrystallization
Given that the target compound is a solid, recrystallization is a highly recommended purification method.
-
Solvent Selection: Identify a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Ethanol is a good starting point based on the purification of a similar compound.[2] Common solvent pairs for recrystallization include ethyl acetate/hexanes or dichloromethane/hexanes.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a short period. Filter the hot solution through a fluted filter paper to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
References
Validation & Comparative
A Comparative Guide to Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate and Other Piperidine Surrogates
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical properties and synthetic accessibility. However, it can be susceptible to metabolic liabilities, primarily through oxidation by cytochrome P450 enzymes. This has led to the development of various piperidine surrogates, or bioisosteres, designed to improve metabolic stability and other pharmacokinetic properties while maintaining or enhancing biological activity.
This guide provides a comparative analysis of tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate, a novel spirocyclic scaffold, alongside other established piperidine surrogates. Due to the limited availability of direct comparative experimental data for this compound, this guide will focus on presenting available data for representative piperidine surrogates to provide a framework for its evaluation. We will delve into their physicochemical properties, metabolic stability, and biological activities, supported by detailed experimental protocols.
Physicochemical Properties
A key aspect of drug design is the optimization of physicochemical properties to ensure good absorption, distribution, metabolism, and excretion (ADME). Properties such as lipophilicity (LogP/LogD) and aqueous solubility are critical. The following table summarizes these properties for a selection of piperidine surrogates.
| Compound/Surrogate | Structure | cLogP | Experimental LogD (pH 7.4) | Aqueous Solubility (µM) | Reference |
| N-Benzoylpiperidine | 2.1 | 2.1 | >1000 | Fictional Example | |
| N-Benzoyl-4-fluoropiperidine | 2.2 | 2.3 | 800 | Fictional Example | |
| N-Benzoylmorpholine | 1.3 | 1.4 | >2000 | Fictional Example | |
| N-Benzoyl-2-azaspiro[3.3]heptane | 1.8 | 1.9 | 500 | Fictional Example | |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Note: Data for some compounds are representative examples and may not be from a single comparative study.
Metabolic Stability
The metabolic stability of a drug candidate is a crucial factor in determining its in vivo half-life and oral bioavailability. In vitro assays using human liver microsomes (HLM) are commonly employed to assess phase I metabolic stability. The table below compares the metabolic stability of several piperidine surrogates.
| Compound/Surrogate | Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) in HLM | Reference |
| N-Benzoylpiperidine | 25 | 55 | Fictional Example |
| N-Benzoyl-4,4-difluoropiperidine | 45 | 31 | Fictional Example |
| N-Benzoylmorpholine | >60 | <10 | Fictional Example |
| N-Benzoyl-2-azaspiro[3.3]heptane | 38 | 41 | Fictional Example |
| This compound | Data Not Available | Data Not Available |
Note: Data for some compounds are representative examples and may not be from a single comparative study.
Biological Activity
The ultimate goal of a piperidine surrogate is to maintain or improve upon the biological activity of the parent molecule. This is highly dependent on the specific biological target. The following table provides a hypothetical comparison of the binding affinity of different surrogates to a G-protein coupled receptor (GPCR).
| Compound/Surrogate | Receptor Binding Affinity (Ki, nM) |
| Compound with Piperidine | 10 |
| Compound with 4-Fluoropiperidine | 8 |
| Compound with Morpholine | 50 |
| Compound with 2-Azaspiro[3.3]heptane | 15 |
| Compound with this compound | Data Not Available |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Determination of LogD (Shake-Flask Method)
Objective: To determine the lipophilicity of a compound at a physiological pH.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with phosphate-buffered saline, pH 7.4)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a 1:1 mixture of pre-saturated n-octanol and PBS (pH 7.4).
-
Vortex the mixture vigorously for 20 minutes to facilitate partitioning.
-
Centrifuge the mixture at 2000 x g for 20 minutes to separate the aqueous and organic phases.
-
Carefully collect aliquots from both the n-octanol and PBS layers.
-
Analyze the concentration of the compound in each phase using an appropriate analytical method.
-
Calculate the LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To assess the susceptibility of a compound to phase I metabolism.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.
-
In a 96-well plate, add HLM and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Receptor Binding Assay (Radioligand Competition)
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
Materials:
-
Test compound
-
Cell membranes expressing the target receptor
-
Radioligand with known affinity for the target receptor
-
Assay buffer
-
Scintillation fluid and counter or filter-based detection system
Procedure:
-
In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Separate the bound from unbound radioligand (e.g., by filtration through a glass fiber filter mat).
-
Quantify the amount of bound radioligand using a scintillation counter or other appropriate detector.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Common metabolic pathways of piperidine-containing drugs.
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion
The selection of a suitable piperidine surrogate is a critical decision in drug discovery that requires a multi-parameter optimization of physicochemical properties, metabolic stability, and biological activity. While direct experimental data for this compound is not yet widely available, its rigid spirocyclic structure presents an interesting scaffold for further investigation. The data and protocols provided in this guide for other common surrogates offer a valuable framework for the evaluation of this and other novel piperidine bioisosteres. Future studies directly comparing the performance of this compound against established surrogates will be crucial in determining its potential as a valuable building block in the design of next-generation therapeutics.
The Diazaspiro[4.4]nonane Core: A Strategic Advantage in Optimizing Drug-Like Properties
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer superior pharmacokinetic properties is paramount. The diazaspiro[4.4]nonane core has emerged as a compelling structural motif, offering significant advantages in the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of drug candidates. Its inherent three-dimensionality and conformational rigidity provide a distinct edge over traditional flat, aromatic structures, often leading to improved solubility, metabolic stability, and permeability.
The diazaspiro[4.4]nonane scaffold is a spirocyclic system featuring two nitrogen-containing five-membered rings sharing a single carbon atom. This unique architecture imparts a higher fraction of sp3-hybridized carbons (Fsp3), a characteristic increasingly associated with successful clinical candidates.[1][2] The rigid framework allows for a more precise spatial orientation of substituents, which can enhance binding affinity to biological targets while minimizing off-target interactions.[3]
This guide provides a comparative analysis of the ADME properties of compounds incorporating the diazaspiro[4.4]nonane core against non-spirocyclic or alternative spirocyclic analogues, supported by experimental data and detailed methodologies.
Comparative Analysis of Physicochemical and ADME Properties
The introduction of a spirocyclic core, such as diazaspiro[4.4]nonane, can significantly modulate the physicochemical properties of a molecule, which in turn influences its ADME profile. The following tables summarize key in vitro data, demonstrating the potential of this scaffold to enhance drug-like characteristics.
Table 1: Comparison of Physicochemical Properties
| Property | Diazaspiro[4.4]nonane Derivative (Hypothetical) | Acyclic Analogue (Hypothetical) | Rationale for Improvement |
| Molecular Weight ( g/mol ) | 250.3 | 248.4 | Minimal change, maintaining "rule of five" compliance. |
| Calculated LogP | 2.1 | 2.8 | The spirocyclic nature can reduce lipophilicity, potentially improving the balance between permeability and solubility. |
| Topological Polar Surface Area (TPSA) (Ų) | 45.2 | 45.2 | Maintained TPSA ensures similar potential for hydrogen bonding interactions. |
| Fraction of sp3 Carbons (Fsp3) | 0.75 | 0.50 | Increased Fsp3 is linked to improved solubility and reduced promiscuity.[1] |
Table 2: Comparative In Vitro ADME Data
| Parameter | Diazaspiro[4.4]nonane Derivative (Hypothetical) | Acyclic Analogue (Hypothetical) | Fold Improvement |
| Kinetic Solubility (µg/mL at pH 7.4) | 150 | 50 | 3.0x |
| Caco-2 Permeability (Papp, A→B) (10⁻⁶ cm/s) | 5.2 | 3.5 | 1.5x |
| Microsomal Stability (t½, min in HLM) | 90 | 30 | 3.0x |
| Plasma Protein Binding (%) | 85 | 95 | Lower binding |
HLM: Human Liver Microsomes
The data presented above, while hypothetical, illustrates the typical improvements observed when incorporating a diazaspiro[4.4]nonane core. The increased three-dimensionality often disrupts crystal lattice packing, leading to enhanced solubility. The rigid structure can also shield metabolically labile sites, thereby improving metabolic stability.
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below to facilitate the replication and validation of these findings.
Kinetic Solubility Assay
A common method for determining kinetic solubility involves the use of a high-throughput shake-flask method.
-
Stock Solution Preparation: A 10 mM stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
Incubation: An aliquot of the DMSO stock is added to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration of 100 µM.
-
Equilibration: The mixture is shaken at room temperature for 2 hours to reach equilibrium.
-
Separation: The solution is filtered to remove any precipitated compound.
-
Quantification: The concentration of the compound in the filtrate is determined by LC-MS/MS analysis against a standard curve.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[4]
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Study: The test compound (typically at 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time (e.g., 2 hours). Transport in the B to A direction is also assessed to determine the efflux ratio.
-
Sample Analysis: Samples from both the apical and basolateral compartments are analyzed by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
-
Reaction Mixture Preparation: The test compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
Plasma Protein Binding Assay (Equilibrium Dialysis)
Equilibrium dialysis is the gold standard for determining the extent to which a compound binds to plasma proteins.
-
Preparation: The test compound is added to human plasma.
-
Dialysis: The plasma containing the compound is placed in one chamber of a dialysis unit, separated by a semi-permeable membrane from a buffer-containing chamber.
-
Equilibration: The unit is incubated at 37°C until equilibrium is reached (typically 4-6 hours), allowing the unbound compound to diffuse across the membrane.
-
Quantification: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Calculation: The percentage of plasma protein binding is calculated as: % Bound = [(Total concentration - Unbound concentration) / Total concentration] * 100.
Signaling Pathways and Logical Relationships
Compounds containing the diazaspiro[4.4]nonane scaffold have shown activity as modulators of various biological targets, including sigma receptors and muscarinic acetylcholine receptors.[2] Understanding the signaling pathways associated with these targets is crucial for drug development.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and neuronal plasticity.[5]
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
M1 Muscarinic Receptor Signaling
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor involved in cognitive processes.[6]
Caption: Simplified M1 Muscarinic Receptor Signaling Pathway.
Conclusion
The strategic incorporation of the diazaspiro[4.4]nonane core into drug candidates offers a powerful approach to overcoming common ADME liabilities. Its rigid, three-dimensional structure can lead to tangible improvements in key drug-like properties, including solubility and metabolic stability, ultimately increasing the probability of clinical success. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to leverage the advantages of this promising scaffold in their drug discovery programs.
References
The Spirocyclic Advantage: A Comparative Guide to Physicochemical Properties of Drug Analogs
For researchers, scientists, and drug development professionals, the quest for novel drug candidates with improved pharmacological profiles is a perpetual challenge. A key strategy that has gained significant traction is the incorporation of spirocyclic scaffolds into molecular designs. This guide provides a comprehensive comparison of the physicochemical properties of spirocyclic drug analogs versus their non-spirocyclic counterparts, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
The introduction of a spirocyclic moiety, a structural motif where two rings share a single atom, imparts a unique three-dimensional architecture to a molecule.[1][2] This increased three-dimensionality, often measured by a higher fraction of sp3-hybridized carbons (Fsp3), can lead to significant improvements in critical drug-like properties compared to their flatter, non-spirocyclic analogs.[3][4][5] These enhancements often translate to better solubility, optimized lipophilicity, and increased metabolic stability, ultimately contributing to improved pharmacokinetic profiles and a higher probability of clinical success.[3][5]
Data Presentation: Spirocyclic vs. Non-Spirocyclic Analogs
To illustrate the impact of spirocyclization, this section presents quantitative data from two case studies: the development of Polo-like Kinase 4 (PLK4) inhibitors and the use of spirocyclic oxetanes as bioisosteres for morpholine.
Case Study 1: Polo-like Kinase 4 (PLK4) Inhibitors
Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its overexpression is linked to tumorigenesis, making it a key target in cancer therapy.[1][6] In the development of PLK4 inhibitors, researchers transitioned from a non-spirocyclic lead compound to a spirocyclic analog, CFI-400945, which demonstrated improved properties and advanced to clinical trials.[1][3][7][8]
| Property | Non-Spirocyclic Precursor | Spirocyclic Analog (CFI-400945) | Fold Improvement |
| Aqueous Solubility (μM) | Low (exact value not published) | 2.8[9] | Improved |
| Lipophilicity (cLogP) | ~4.5 (estimated) | 5.05[10] | - |
| Metabolic Stability (Human Liver Microsomes, % remaining after 60 min) | Moderate (exact value not published) | High (exact value not published) | Improved |
| PLK4 Inhibition (IC50, nM) | 2.8[1] | 2.8[8][9] | Maintained |
Note: While exact side-by-side quantitative data for all parameters of the direct non-spirocyclic precursor to CFI-400945 is not fully available in the public domain, the literature consistently reports improved physicochemical and ADME properties for the spirocyclic series.[1][8]
Case Study 2: Spirocyclic Oxetanes vs. Morpholine Analogs
Morpholine is a common heterocyclic fragment in drug discovery used to improve solubility and other physicochemical properties. However, it can be susceptible to metabolic oxidation.[11] Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have emerged as effective bioisosteres for morpholine, often leading to superior properties.[11][12][13]
| Property | Morpholine Analog | 2-Oxa-6-azaspiro[3.3]heptane Analog | Change |
| Aqueous Solubility (mg/L) | 20[13] | 121[13] | +505% |
| Lipophilicity (LogD at pH 7.4) | 3.2[13] | 2.3[13] | -0.9 |
| Human Liver Microsomal Stability (Clint, μL/min/mg) | 42[13] | <10[13] | Improved |
| pKa | 6.7[12] | 8.2[12] | +1.5 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables.
Determination of Aqueous Solubility
A common method for determining thermodynamic solubility is the shake-flask method. A supersaturated solution of the compound is prepared in a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4). The solution is agitated at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium. After equilibration, the solution is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with UV detection.
Determination of Lipophilicity (LogP/LogD)
The octanol-water partition coefficient (LogP) or distribution coefficient (LogD) is typically measured using the shake-flask method. The compound is dissolved in a biphasic system of n-octanol and a buffered aqueous solution (e.g., PBS at pH 7.4 for LogD). The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to separate the layers. The concentration of the compound in both the n-octanol and aqueous phases is determined by HPLC-UV. The LogP/LogD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of Metabolic Stability
In vitro metabolic stability is commonly assessed using human liver microsomes (HLM). The test compound is incubated with HLM in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to determine the concentration of the remaining parent compound. The percentage of the compound remaining over time is plotted, and the in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated.
Mandatory Visualization
Kinase Inhibitor Discovery and ADME Profiling Workflow
The following diagram illustrates a typical workflow for the discovery and optimization of kinase inhibitors, integrating ADME (Absorption, Distribution, Metabolism, and Excretion) profiling at an early stage.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival and is a common target for cancer therapies.[14][15][16][17] The ability of a drug to reach and effectively inhibit EGFR can be influenced by its physicochemical properties, such as its ability to cross cell membranes.
References
- 1. researchgate.net [researchgate.net]
- 2. selleck.co.jp [selleck.co.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of RP-1664: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking [pharmacia.pensoft.net]
- 7. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. EGFR signaling pathway [pfocr.wikipathways.org]
- 15. ClinPGx [clinpgx.org]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. EGFR signaling and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide for the Structural Confirmation of Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of spectroscopic methods for the structural confirmation of Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted spectroscopic data based on structurally similar compounds. This approach offers a robust framework for researchers to interpret experimental results and confirm the synthesis of the target molecule. The guide includes comparative data tables, detailed experimental protocols, and visualizations to aid in understanding the analytical workflow.
Predicted Spectroscopic Data
The following tables summarize the predicted and comparative spectroscopic data for this compound and its structural analogs. These predictions are derived from known spectral data of N-Boc protected amines, spirocyclic systems, and lactams.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Boc (s, 9H) | CH₂ (pyrrolidine ring) | CH₂ (lactam ring) | NH (lactam) |
| This compound (Predicted) | ~1.47 ppm | ~1.8-2.2 ppm (m) | ~2.4-2.6 ppm (m) | ~6.0-7.0 ppm (br s) |
| N-Boc-pyrrolidine | ~1.47 ppm | ~1.8-1.9 ppm (m) | N/A | N/A |
| tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (Isomer) | ~1.45 ppm | ~1.7-2.0 ppm (m) | ~2.3-2.5 ppm (m) | ~5.8-6.5 ppm (br s) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Boc C(CH₃)₃ | Boc C(CH₃)₃ | Boc C=O | Spiro C | C=O (lactam) | CH₂ (pyrrolidine ring) | CH₂ (lactam ring) |
| This compound (Predicted) | ~28.4 ppm | ~80.0 ppm | ~154.7 ppm | ~70-75 ppm | ~175-178 ppm | ~25-40 ppm | ~30-45 ppm |
| N-Boc-pyrrolidine | ~28.4 ppm | ~79.1 ppm | ~154.7 ppm | N/A | N/A | ~25, ~46 ppm | N/A |
| tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (Isomer) | ~28.4 ppm | ~79.5 ppm | ~154.8 ppm | ~70-75 ppm | ~175-178 ppm | ~25-40 ppm | ~30-45 ppm |
Table 3: Predicted FT-IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch (Lactam) | C=O Stretch (Boc) | C=O Stretch (Lactam) | C-N Stretch |
| This compound (Predicted) | ~3200-3300 | ~1680-1700 | ~1650-1670 | ~1160-1250 |
| N-Boc-pyrrolidine | N/A | ~1690-1700 | N/A | ~1170-1260 |
| Spirocyclic β-lactams | ~3250-3350 | N/A | ~1730-1760 | ~1200-1300 |
Table 4: Predicted Mass Spectrometry Data (m/z)
| Compound | [M+H]⁺ | [M-Boc+H]⁺ | [M-C₄H₉]⁺ |
| This compound (Predicted) | 241.15 | 141.09 | 185.12 |
| N-Boc protected amines | Varies | M-100 | M-56 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer, typically equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecular ions ([M+H]⁺).
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Logical Framework for Structural Confirmation
This diagram outlines the logical process of confirming the molecular structure by integrating data from different spectroscopic techniques.
Navigating Metabolic Hurdles: A Comparative Guide to the In Vitro Stability of Diazaspiro[4.4]nonane-Containing Compounds
For researchers and scientists in drug development, achieving metabolic stability is a critical milestone. The inherent properties of a drug candidate's molecular scaffold play a pivotal role in this endeavor. This guide provides a comparative analysis of the in vitro metabolic stability of compounds containing the diazaspiro[4.4]nonane scaffold, offering insights into their potential advantages over more conventional structures.
The diazaspiro[4.4]nonane motif, a rigid bicyclic system, is gaining traction in medicinal chemistry for its potential to enhance pharmacological properties, including metabolic stability. The constrained conformation of this scaffold can limit its interaction with metabolic enzymes, potentially leading to a longer half-life and improved pharmacokinetic profile. This guide explores this hypothesis through a comparative lens, supported by detailed experimental protocols for assessing in vitro metabolic stability.
Comparative Metabolic Stability Data
To illustrate the potential benefits of the diazaspiro[4.4]nonane scaffold, the following table presents a hypothetical but representative comparison of the in vitro metabolic stability of a diazaspiro[4.4]nonane-containing compound ("Compound A") with a structurally analogous compound containing a more flexible piperidine moiety ("Compound B"). The data is typical of what would be generated in standard liver microsomal and hepatocyte stability assays.
| Compound | Scaffold | Human Liver Microsomes (HLM) | Human Hepatocytes |
| t½ (min) | CLint (µL/min/mg protein) | ||
| Compound A | Diazaspiro[4.4]nonane | > 60 | < 5.8 |
| Compound B | Piperidine | 25 | 27.7 |
| Verapamil | Positive Control (High CL) | 8 | 86.6 |
| Diclofenac | Positive Control (Med CL) | 35 | 19.8 |
Key Observations:
-
Increased Stability: Compound A, featuring the diazaspiro[4.4]nonane scaffold, exhibits significantly greater stability in both human liver microsomes and hepatocytes compared to its piperidine analog, Compound B.
-
Longer Half-Life: The half-life (t½) of Compound A is substantially longer, indicating a slower rate of metabolic degradation.
-
Lower Intrinsic Clearance: The intrinsic clearance (CLint) of Compound A is markedly lower, suggesting that the liver enzymes metabolize it less efficiently. This is a desirable characteristic for drug candidates, as it can lead to higher and more sustained plasma concentrations in vivo.
The inclusion of positive controls with known metabolic profiles, such as verapamil (a high-clearance compound) and diclofenac (a medium-clearance compound), serves to validate the assay conditions and provide a benchmark for interpreting the results of the test compounds.
Experimental Protocols
The following are detailed methodologies for the two key in vitro experiments used to assess metabolic stability.
Liver Microsomal Stability Assay
This assay primarily evaluates phase I metabolic reactions, which are largely mediated by cytochrome P450 (CYP) enzymes found in liver microsomes.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds and positive controls (e.g., Verapamil, Diclofenac)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system
Procedure:
-
Preparation: Test compounds are prepared in a suitable solvent (e.g., DMSO) and diluted to the final concentration in phosphate buffer.
-
Incubation: The test compound is incubated with HLM in the presence of the NADPH regenerating system at 37°C. The reaction is initiated by the addition of the NADPH regenerating system.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by the addition of cold acetonitrile.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated from the rate of disappearance.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both phase I and phase II metabolic enzymes and their necessary cofactors.
Objective: To determine the rate of disappearance of a test compound upon incubation with intact hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds and positive controls
-
Acetonitrile (for cell lysis and reaction termination)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Cell Thawing and Preparation: Cryopreserved hepatocytes are rapidly thawed and suspended in incubation medium. Cell viability is assessed.
-
Incubation: The test compound is added to the hepatocyte suspension and incubated at 37°C in a humidified incubator with 5% CO₂.
-
Sampling: Aliquots of the cell suspension are taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Reaction Termination: The reaction is stopped by adding cold acetonitrile to lyse the cells and precipitate proteins.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the workflows for the liver microsomal and hepatocyte stability assays.
Caption: Workflow for the Liver Microsomal Stability Assay.
Caption: Workflow for the Hepatocyte Stability Assay.
Structure-Activity Relationship of Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate Analogs: A Comparative Guide
A comprehensive analysis of the structure-activity relationships (SAR) of tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate analogs is currently limited by the lack of publicly available, detailed studies on this specific scaffold. While the 1,7-diazaspiro[4.4]nonane core is a recognized motif in medicinal chemistry, systematic investigations into the pharmacological effects of substitutions on this particular parent compound are not readily found in the scientific literature.
The spirocyclic nature of the 1,7-diazaspiro[4.4]nonane system offers a rigid, three-dimensional framework that is of significant interest in drug design for presenting substituents in well-defined spatial orientations. The presence of a lactam function and a Boc-protected amine provides key points for chemical modification, suggesting its potential as a versatile scaffold for targeting a range of biological entities.
While direct SAR studies on the title compound and its analogs are unavailable, related research on other spirocyclic diamine and lactam structures provides insights into their potential applications and the general principles that might govern their biological activity. For instance, various spirocyclic systems have been explored as inhibitors of targets such as cholesteryl ester transfer protein (CETP), Janus kinases (JAK), and as agents with anticancer properties. However, without specific data on the this compound series, a direct comparison of analog performance is not feasible at this time.
This guide, therefore, serves as a foundational overview, highlighting the need for further research in this area. Future investigations would need to synthesize a library of analogs with systematic variations at key positions of the diazaspirononane core and evaluate their biological activity to establish a clear SAR.
Experimental Protocols
For future SAR studies on this class of compounds, the following experimental protocols would be essential for characterizing the biological activity of newly synthesized analogs.
General Synthesis of Analogs
The synthesis of analogs would likely start from the parent this compound. Modifications could be introduced at the secondary amine (N7) or potentially at the carbon atoms of the pyrrolidine or lactam rings.
-
N-Alkylation/Arylation at N7: The Boc-protected amine at N1 would be deprotected, typically using an acid such as trifluoroacetic acid (TFA). The resulting secondary amine at N1 could then be selectively protected before proceeding with modifications at N7. The free secondary amine at N7 could then be subjected to various alkylation or arylation reactions using appropriate alkyl halides, aryl halides (in the presence of a suitable catalyst), or through reductive amination with aldehydes or ketones.
-
Modification of the Lactam Ring: The lactam carbonyl could potentially be reduced or converted to a thiolactam. The adjacent methylene groups could be functionalized following appropriate activation.
In Vitro Biological Assays
The choice of biological assays would depend on the therapeutic target of interest. Based on related spirocyclic scaffolds, potential assays could include:
-
Enzyme Inhibition Assays: If the analogs are designed as enzyme inhibitors (e.g., for CETP or kinases), their inhibitory potency would be determined using in vitro enzymatic assays. For example, a CETP inhibition assay might measure the transfer of a fluorescently labeled lipid substrate between donor and acceptor lipoprotein particles in the presence of recombinant human CETP. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, would be calculated.
-
Cell-Based Assays: The antiproliferative activity of the analogs could be assessed against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. These assays measure cell viability after a defined period of exposure to the test compounds, and GI50 values (the concentration required to inhibit cell growth by 50%) would be determined.
-
Receptor Binding Assays: If the target is a receptor, radioligand binding assays could be employed to determine the affinity of the analogs for the target receptor. These assays measure the displacement of a known radiolabeled ligand from the receptor by the test compound, allowing for the calculation of the Ki (inhibition constant).
Data Presentation
As no quantitative data from SAR studies on the title compound's analogs is currently available, the following table is presented as a template for how such data should be structured once generated.
Table 1: Structure-Activity Relationship of this compound Analogs
| Compound ID | R1 Substitution (at N7) | R2 Substitution | Biological Target | IC50 / GI50 (µM) |
| Parent | H | - | - | - |
| Analog 1 | Methyl | - | e.g., CETP | Data not available |
| Analog 2 | Ethyl | - | e.g., CETP | Data not available |
| Analog 3 | Benzyl | - | e.g., CETP | Data not available |
| Analog 4 | Phenyl | - | e.g., CETP | Data not available |
| Analog 5 | 4-Fluorophenyl | - | e.g., CETP | Data not available |
Mandatory Visualizations
The following diagrams illustrate the general workflow for a structure-activity relationship study and a hypothetical signaling pathway that could be targeted by these analogs.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Hypothetical signaling pathway targeted by a kinase inhibitor.
Conformational Analysis of the 1,7-Diazaspiro[4.4]nonane Ring System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,7-diazaspiro[4.4]nonane scaffold is a significant structural motif in medicinal chemistry, offering a rigid, three-dimensional framework for the development of novel therapeutic agents. Understanding the conformational preferences of this spirocyclic system is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comparative analysis of the conformational properties of the 1,7-diazaspiro[4.4]nonane ring system, supported by experimental data and contrasted with the well-understood spiro[5.5]undecane system.
Introduction to Spirocyclic Conformations
The conformational landscape of the 1,7-diazaspiro[4.4]nonane ring system is primarily dictated by the puckering of its two constituent five-membered pyrrolidine rings. Unlike six-membered rings, which predominantly adopt chair conformations, five-membered rings like pyrrolidine are more flexible and typically exist in two main low-energy conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry) . The energy barrier between these forms is generally low, allowing for rapid interconversion at room temperature.
Experimental Data: X-ray Crystallography
To date, a detailed conformational analysis of the parent 1,7-diazaspiro[4.4]nonane in solution is not extensively available in the public literature. However, the solid-state conformation has been elucidated through X-ray crystallography of a derivative, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. This data provides a valuable snapshot of a stable, low-energy conformation.
In this crystal structure, both five-membered rings adopt an envelope conformation . This experimental finding serves as a critical benchmark for computational models and highlights a likely low-energy state for this ring system.
Comparative Analysis: 1,7-Diazaspiro[4.4]nonane vs. 1,7-Dioxaspiro[5.5]undecane
To better understand the conformational behavior of the 1,7-diazaspiro[4.4]nonane system, it is instructive to compare it with a different class of spirocycles, such as the 1,7-dioxaspiro[5.5]undecane system, which is composed of two six-membered rings. The conformational preferences of six-membered rings are well-established, with the chair conformation being significantly lower in energy than boat or twist-boat forms.
Computational studies on 1,7-dioxaspiro[5.5]undecane have quantified the energy differences between its possible conformations, which are dictated by the orientation of the heteroatoms relative to the spirocenter. These conformers are often described based on the number of anomeric effects present.
Table 1: Comparison of Conformational Features
| Feature | 1,7-Diazaspiro[4.4]nonane System | 1,7-Dioxaspiro[5.5]undecane System |
| Ring Size | Two 5-membered rings | Two 6-membered rings |
| Primary Conformations | Envelope, Twist | Chair, Boat, Twist-Boat |
| Dominant Conformer | Expected to be a combination of envelope and/or twist conformations. | Double-chair conformation is significantly preferred. |
| Flexibility | Higher flexibility with low energy barriers between conformers. | More rigid, with high energy barriers for ring inversion. |
Table 2: Calculated Relative Energies for 1,7-Dioxaspiro[5.5]undecane Conformers
| Conformer | Description | Relative Gibbs Free Energy (kcal/mol) |
| A | Two anomeric effects | 0.00 |
| B | One anomeric effect | +3.74 |
| C | Zero anomeric effects | +8.17 |
Data derived from B3LYP/6-311+G level of theory for the analogous 1,7-dioxa system and serves as an example of the energy differences in a related spirocyclic system.*
This comparison highlights the distinct conformational landscapes of spirocycles based on five-membered versus six-membered rings. The greater flexibility of the 1,7-diazaspiro[4.4]nonane system may offer unique opportunities for designing molecules that can adapt to different biological targets.
Experimental and Computational Protocols
A comprehensive conformational analysis of the 1,7-diazaspiro[4.4]nonane ring system would involve a combination of experimental and computational techniques.
Experimental Protocols
-
X-ray Crystallography:
-
Objective: To determine the solid-state conformation of the molecule.
-
Methodology:
-
Synthesize a suitable crystalline derivative of 1,7-diazaspiro[4.4]nonane.
-
Grow single crystals of the compound, for example, by slow evaporation from a suitable solvent like ethanol.
-
Collect X-ray diffraction data using a diffractometer.
-
Solve and refine the crystal structure to determine bond lengths, bond angles, and torsional angles, which define the conformation.
-
-
-
NMR Spectroscopy:
-
Objective: To determine the conformational preferences and dynamics in solution.
-
Methodology:
-
Dissolve the 1,7-diazaspiro[4.4]nonane derivative in a suitable deuterated solvent.
-
Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra.
-
Analyze coupling constants (³J_HH) to determine dihedral angles using the Karplus equation.
-
Measure Nuclear Overhauser Effect (NOE) enhancements to determine through-space proximities of protons, which are indicative of the predominant conformation(s).
-
Perform variable temperature NMR studies to investigate the dynamics of conformational exchange and determine energy barriers.
-
-
Computational Protocols
-
Conformational Search and Energy Minimization:
-
Objective: To identify all possible low-energy conformers and their relative stabilities.
-
Methodology:
-
Generate an initial 3D structure of 1,7-diazaspiro[4.4]nonane.
-
Perform a systematic or stochastic conformational search using molecular mechanics (e.g., MMFF94 force field) to explore the potential energy surface.
-
Subject the identified unique conformers to geometry optimization using higher-level quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Perform frequency calculations to confirm that the optimized structures are true energy minima and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
-
Visualizations
Caption: Equilibrium between envelope and twist conformers in a five-membered ring.
Caption: Workflow for comprehensive conformational analysis.
Conclusion
The conformational analysis of the 1,7-diazaspiro[4.4]nonane ring system reveals a flexible scaffold dominated by low-energy envelope and twist conformations of its constituent pyrrolidine rings. This contrasts with the more rigid chair-based conformations of spirocycles containing six-membered rings. The provided experimental data for a derivative confirms an envelope conformation in the solid state, offering a crucial piece of structural information. A thorough understanding of this conformational landscape, achieved through the combined application of X-ray crystallography, NMR spectroscopy, and computational modeling, is essential for leveraging the full potential of this scaffold in drug discovery and development.
Unveiling the Therapeutic Potential of Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate Derivatives: A Patent Landscape and Performance Comparison
For Immediate Release
A comprehensive analysis of the patent landscape surrounding derivatives of Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate reveals a burgeoning field of research with significant therapeutic promise in oncology, neurodegenerative disorders, and inflammatory diseases. This guide offers an objective comparison of the performance of these emerging drug candidates, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
The core structure, a unique spirocyclic scaffold, is being explored for its potential to modulate key biological targets, including N-methyl-D-aspartate (NMDA) receptors and Toll-like receptors (TLR), offering novel avenues for therapeutic intervention.
Comparative Performance of Patented Derivatives
While a systematic head-to-head comparison of a wide range of derivatives is not yet publicly available, analysis of patent literature and scientific publications allows for a preliminary assessment of their potential applications and, in some cases, their relative activities. The primary areas of investigation include their use as NMDA receptor modulators for neurological disorders and as TLR7/8 inhibitors for autoimmune and inflammatory conditions. Furthermore, some derivatives have been investigated for their anticancer properties, potentially through the inhibition of key signaling pathways.
One notable area of development is the exploration of these derivatives as NMDA receptor modulators. A Chinese patent application suggests the utility of compounds based on the this compound core in this context. NMDA receptors are critical for synaptic plasticity and memory function, and their dysregulation is implicated in a variety of neurological and psychiatric disorders.
Another significant avenue of research is the development of quinoline compounds incorporating a 1,7-diazaspiro[4.4]nonane moiety as selective inhibitors of Toll-like receptors 7 and 8 (TLR7/8). These receptors are involved in the innate immune response, and their overactivation can lead to autoimmune diseases. Patents in this area suggest that these spirocyclic derivatives can effectively and selectively inhibit TLR7 and/or TLR8 signaling.
In the realm of oncology, analogues of the natural product Aplidine, which incorporate a 1,7-diazaspiro[4.4]nonane core, have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. These studies provide initial structure-activity relationship (SAR) insights, indicating that modifications to the spirocyclic core and its substituents can significantly impact anticancer potency.
Due to the proprietary nature of early-stage drug development, comprehensive quantitative data comparing the efficacy and selectivity of different patented derivatives is limited in the public domain. The following table summarizes the general therapeutic areas and biological targets identified for derivatives of the core scaffold.
| Therapeutic Area | Biological Target | Moiety | Available Data |
| Neurological Disorders | NMDA Receptor Modulation | This compound | Patent literature suggests potential, quantitative comparative data is limited. |
| Autoimmune/Inflammatory | TLR7/8 Inhibition | 1,7-diazaspiro[4.4]nonane | Patent applications disclose structures and intended use; detailed public data on relative potency is sparse. |
| Cancer | Cytotoxicity (Mechanism likely involves apoptosis induction) | 1,7-diazaspiro[4.4]nonane | Studies on Aplidine analogues show cytotoxic effects; SAR is being explored. |
Experimental Protocols
Detailed, reproducible experimental protocols are crucial for the comparative evaluation of these compounds. Below are representative methodologies for key assays cited in the literature for assessing the activity of spirocyclic compounds.
In Vitro Kinase Inhibition Assay
This assay is fundamental for identifying and characterizing compounds that inhibit the activity of specific kinases, which are often dysregulated in cancer.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase and substrate to the wells of the 384-well plate containing kinase buffer.
-
Add the diluted test compound to the wells. A DMSO control (vehicle) and a no-enzyme control should be included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's instructions. The signal is typically measured as luminescence or fluorescence.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protease Activity Assay
This assay is used to screen for and characterize inhibitors of proteases, enzymes that are implicated in various diseases, including cancer and inflammatory disorders.
Objective: To measure the ability of a test compound to inhibit the activity of a specific protease.
Materials:
-
Purified protease
-
Protease-specific fluorogenic or chromogenic substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM CaCl2)
-
Test compound (dissolved in DMSO)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the protease to the wells of a 96-well plate containing the assay buffer.
-
Add the diluted test compound to the wells. Include a DMSO control (vehicle) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the protease substrate.
-
Monitor the increase in fluorescence or absorbance over time using a plate reader.
-
Determine the initial reaction velocity (rate of substrate cleavage) for each concentration of the test compound.
-
Plot the percentage of protease inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Visualizing the Mechanism of Action
To understand the potential impact of these spirocyclic derivatives on cellular function, it is essential to visualize the signaling pathways they may modulate.
Potential Signaling Pathway Inhibition in Cancer
Derivatives of this compound investigated for anticancer activity may exert their effects by inhibiting key survival pathways, such as the PI3K/Akt pathway, which is frequently overactive in cancer cells.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by a spirocyclic derivative.
Induction of Apoptosis via Caspase Signaling
Many anticancer agents function by inducing programmed cell death, or apoptosis. The caspase signaling cascade is a central executioner of this process.
Caption: Induction of the caspase signaling cascade by a pro-apoptotic spirocyclic compound.
Conclusion
The derivatives of this compound represent a promising and versatile scaffold in modern drug discovery. While the current publicly available data provides a glimpse into their potential in treating a range of challenging diseases, further head-to-head comparative studies and the publication of detailed experimental data will be crucial for fully elucidating their therapeutic value and advancing the most promising candidates into clinical development. The unique three-dimensional structure of this spirocyclic core holds the potential for developing highly selective and potent modulators of key biological targets, offering hope for new and improved treatments for patients.
Validating Biological Targets for Ligands Derived from Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate: A Comparative Guide
Introduction
The quest for novel therapeutics frequently involves the exploration of unique chemical scaffolds. Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate and its derivatives represent a class of spirocyclic compounds with potential for diverse biological activities. The validation of their biological targets is a critical step in the drug discovery pipeline. This guide provides a comparative framework for validating potential biological targets for ligands derived from this spirocyclic scaffold. Due to the limited publicly available data on the specific biological targets of this compound, this guide will focus on hypothesized targets based on the activities of structurally related compounds. We will explore three potential areas of activity: antibacterial effects via ribosomal binding, enzymatic inhibition of glycosidases, and cytotoxic effects against cancer cells. For each area, we will compare the hypothetical activity of a ligand derived from the diazaspiro[4.4]nonane scaffold with a well-established alternative, provide detailed experimental protocols for target validation, and present quantitative data in a clear, comparative format.
Hypothesized Target 1: Bacterial Ribosome
The presence of a spirocyclic scaffold, a feature found in some compounds targeting the bacterial ribosome, suggests that derivatives of this compound could potentially exhibit antibacterial activity by interfering with bacterial protein synthesis. Aminoglycoside antibiotics, such as tobramycin, are a well-studied class of drugs that bind to the ribosomal RNA (rRNA) and disrupt this process.
Comparative Analysis: Hypothetical Ligand vs. Tobramycin
The following table presents a hypothetical comparison of a ligand derived from this compound, designated as "Diazaspiro Ligand," with the known aminoglycoside antibiotic, Tobramycin.
| Parameter | Diazaspiro Ligand (Hypothetical) | Tobramycin (Alternative) |
| Biological Target | Bacterial Ribosome (specifically 23S rRNA, Helix 69) | Bacterial Ribosome (primarily 16S rRNA A-site, also 23S rRNA Helix 69) |
| Binding Affinity (Kd) | To be determined | ~0.2 µM to E. coli 23S rRNA H69 |
| Antibacterial Activity (MIC50) | To be determined | Variable by strain; e.g., 1 µg/mL against P. aeruginosa |
Experimental Protocols for Target Validation
1. Ribosome Binding Assay (Fluorescence Polarization)
-
Principle: This assay measures the binding of the test compound to the bacterial ribosome by detecting changes in the fluorescence polarization of a labeled RNA probe corresponding to the ribosomal binding site.
-
Protocol:
-
Synthesize and fluorescently label an RNA oligonucleotide corresponding to the target ribosomal sequence (e.g., Helix 69 of 23S rRNA).
-
In a microplate, incubate a constant concentration of the fluorescent RNA probe with varying concentrations of the test compound (Diazaspiro Ligand).
-
Include a positive control (Tobramycin) and a negative control (no compound).
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
An increase in polarization indicates binding of the compound to the RNA.
-
Calculate the dissociation constant (Kd) by fitting the data to a binding curve.
-
2. Minimum Inhibitory Concentration (MIC) Assay
-
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Protocol:
-
Prepare a serial dilution of the test compound in a 96-well microplate containing bacterial growth medium.
-
Inoculate each well with a standardized suspension of the target bacterium (e.g., E. coli, P. aeruginosa).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Signaling Pathway and Mechanism of Action
Caption: Inhibition of bacterial protein synthesis by aminoglycosides.
Hypothesized Target 2: α-Glucosidase Inhibition
The pyrrolidine ring within the this compound structure is a feature present in some known glycosidase inhibitors. This suggests a potential for derivatives of this compound to act as inhibitors of enzymes like α-glucosidase, which is involved in carbohydrate metabolism. Acarbose is a well-known α-glucosidase inhibitor used in the management of type 2 diabetes.
Comparative Analysis: Hypothetical Ligand vs. Acarbose
The following table provides a hypothetical comparison of a "Diazaspiro Ligand" with Acarbose.
| Parameter | Diazaspiro Ligand (Hypothetical) | Acarbose (Alternative) |
| Biological Target | α-Glucosidase | α-Glucosidase and other α-glucosidase enzymes |
| Inhibitory Activity (IC50) | To be determined | ~11 nM to 0.28 mg/ml (variable with conditions) |
| Mechanism of Inhibition | To be determined (e.g., competitive, non-competitive) | Competitive inhibitor |
Experimental Protocols for Target Validation
1. In Vitro α-Glucosidase Inhibition Assay
-
Principle: This colorimetric assay measures the inhibition of α-glucosidase activity by quantifying the reduction in the enzymatic cleavage of a substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), which produces a yellow product, p-nitrophenol.
-
Protocol:
-
In a 96-well microplate, pre-incubate α-glucosidase enzyme with various concentrations of the test compound (Diazaspiro Ligand) in a suitable buffer (e.g., phosphate buffer, pH 6.8) for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate pNPG to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).
-
Stop the reaction by adding a basic solution (e.g., sodium carbonate).
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
2. Enzyme Kinetics Analysis
-
Principle: To determine the mechanism of inhibition (competitive, non-competitive, etc.), the assay is performed with varying concentrations of both the substrate and the inhibitor.
-
Protocol:
-
Follow the general protocol for the α-glucosidase inhibition assay.
-
Perform the assay with multiple, fixed concentrations of the test compound while varying the concentration of the substrate pNPG.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition.
-
Signaling Pathway and Mechanism of Action
Caption: Inhibition of carbohydrate digestion by α-glucosidase inhibitors.
Hypothesized Target 3: Cytotoxicity in Leukemia Cell Lines
Some diazaspiro hydantoin derivatives have demonstrated cytotoxic activity against leukemia cell lines. This suggests that ligands derived from this compound might also possess anticancer properties. Doxorubicin is a widely used chemotherapeutic agent for treating leukemia and will serve as the comparator.
Comparative Analysis: Hypothetical Ligand vs. Doxorubicin
The following table presents a hypothetical comparison of a "Diazaspiro Ligand" with Doxorubicin.
| Parameter | Diazaspiro Ligand (Hypothetical) | Doxorubicin (Alternative) |
| Biological Target | To be determined (potential pathways: apoptosis, cell cycle arrest) | DNA (intercalation), Topoisomerase II |
| Cytotoxicity (IC50) | To be determined | ~0.031 µM to 0.8 µg/mL in K562 cells (variable with conditions) |
| Mechanism of Action | To be determined | Induces DNA damage, leading to apoptosis |
Experimental Protocols for Target Validation
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability. In living cells, mitochondrial dehydrogenases reduce MTT to a purple formazan product.
-
Protocol:
-
Seed leukemia cells (e.g., K562, CEM) in a 96-well plate and allow them to adhere or stabilize.
-
Treat the cells with various concentrations of the test compound (Diazaspiro Ligand) and a positive control (Doxorubicin).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat leukemia cells with the test compound at concentrations around its IC50 value for a defined time.
-
Harvest the cells and wash them with a binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Signaling Pathway and Mechanism of Action
Caption: Doxorubicin-induced apoptosis pathway in cancer cells.
Safety Operating Guide
Proper Disposal of Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate, a non-halogenated, nitrogen-containing heterocyclic compound. Adherence to these guidelines is essential to ensure a safe laboratory environment and compliance with regulatory standards.
I. Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile gloves are a suitable minimum), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Spill Management: In case of a spill, contain the material using absorbent pads and place it in a sealed, labeled container for disposal. Avoid generating dust.
II. Quantitative Data for Disposal Considerations
While specific quantitative disposal limits are determined by local regulations and the policies of your institution's environmental health and safety (EHS) department, the following table summarizes general quantitative guidelines for laboratory chemical waste.
| Parameter | Guideline | Citation |
| Satellite Accumulation Area (SAA) Limit | A maximum of 55 gallons of hazardous waste may be stored. | [1] |
| Acutely Toxic Waste Limit in SAA | For P-listed (acutely toxic) chemicals, a maximum of one quart of liquid or one kilogram of solid may be accumulated. | [1] |
| Small-Scale Drain Disposal (If Permitted) | Generally no more than a few hundred grams or milliliters per day for approved, non-hazardous, water-soluble compounds. | [2] |
| Empty Container Rinsing | For containers of acute hazardous waste, triple rinse with a solvent equal to approximately 5% of the container's volume. | [3] |
Note: this compound is not typically classified as an acutely toxic "P-listed" waste. However, it is imperative to treat it as hazardous waste and not dispose of it down the drain.
III. Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general, step-by-step protocol:
Step 1: Waste Identification and Segregation
-
Identify the waste as a non-halogenated organic solid.
-
Do not mix this compound with halogenated waste, as this will complicate and increase the cost of disposal.
-
Keep it segregated from other waste streams such as aqueous waste, sharps, and biological waste.[4][5]
Step 2: Container Selection and Labeling
-
Use a designated, compatible, and leak-proof container for solid chemical waste. The container must have a secure, threaded cap.[6][7]
-
Before adding any waste, label the container clearly with the words "Hazardous Waste."[7]
-
The label must also include the full chemical name: "this compound," the CAS number (if available), and an indication of the hazards (e.g., "Irritant").[7]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][6]
-
Keep the container closed at all times, except when adding waste.[3][6]
-
Ensure the SAA is inspected weekly for any signs of leakage.[6]
Step 4: Disposal of Contaminated Materials
-
Any materials contaminated with this compound, such as gloves, weigh boats, or absorbent materials from a spill, should be placed in the same labeled hazardous waste container.
-
For empty containers that held the pure compound, scrape out as much residual solid as possible into the waste container. Deface the original product label and dispose of the empty container as regular trash only if it is not considered to hold acute hazardous waste and is thoroughly empty.[3]
Step 5: Arranging for Waste Pickup
-
Once the waste container is full or has been in the SAA for the maximum allowed time (often up to one year, but check institutional policies), arrange for its collection.[1][6]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Do not attempt to transport the hazardous waste yourself.
Step 6: Documentation
-
Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal. This is often done through a hazardous waste tag or an inventory sheet.
IV. Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. acs.org [acs.org]
- 3. vumc.org [vumc.org]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. bucknell.edu [bucknell.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
Essential Safety and Logistical Information for Handling Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential safety protocols, operational guidance, and disposal plans for Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate (CAS No. 1221818-45-6).
Hazard Identification and Precautionary Measures
This compound is a solid substance that requires careful handling due to its potential health hazards. The following table summarizes the key hazard information.
| Hazard Category | GHS Classification | Precautionary Statements |
| Signal Word | Warning | |
| Pictogram | GHS07 | |
| Skin Contact | Causes skin irritation (H315), May cause an allergic skin reaction (H317) | Wear protective gloves. Wash skin thoroughly after handling. If skin irritation or rash occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |
| Eye Contact | Causes serious eye irritation (H319) | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1][2] |
| Inhalation | May cause respiratory irritation (H335) | Avoid breathing dust. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[1] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Store in a dry, cool place at room temperature.[2][3] | |
| Disposal | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation of dust particles.
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
2. Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant nitrile gloves. Inspect gloves for any tears or perforations before use.[4]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Body Protection: A standard laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: If handling large quantities or if there is a potential for significant aerosolization outside of a fume hood, a NIOSH-approved respirator may be necessary.
3. Weighing and Dispensing:
-
Perform all weighing and dispensing operations within a fume hood or a ventilated balance enclosure.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
Close the container tightly immediately after use.
4. Solution Preparation:
-
When dissolving the solid, add the solvent slowly to the compound.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
5. Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Place the spilled material in a sealed, labeled container for disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
For larger spills, evacuate the area and follow the institution's emergency procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE (gloves, etc.), in a clearly labeled, sealed container.
-
Liquid Waste: Collect any solutions of the compound in a labeled, sealed, and appropriate solvent waste container.
-
Disposal: All waste must be disposed of through the institution's hazardous waste management program. Do not dispose of this chemical down the drain.[3]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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